Diethylenetetramine
Description
Current Frontiers in Polyamines Chemistry
Polyamines, including DETA, are organic compounds characterized by two or more primary amino groups. nouryon.com They are fundamental molecules in numerous biological and chemical processes. nih.govresearchgate.net Current research in polyamine chemistry is vibrant, with significant efforts directed towards understanding their roles in complex biological systems and harnessing their unique chemical properties for novel applications. nih.govmdpi.com
A major frontier is the exploration of polyamines in cellular processes. nih.gov Dysregulation of polyamine metabolism is linked to various diseases, making them a target for therapeutic interventions. frontiersin.org Researchers are actively investigating the intricate pathways of polyamine biosynthesis and catabolism to develop new treatment strategies. nih.govfrontiersin.org
In the realm of materials science, polyamines are crucial building blocks. Their ability to form strong, flexible, and chemically resistant materials when reacted with compounds like epoxy resins continues to be a significant area of research. ontosight.aiontosight.ai The development of novel polyamine derivatives is leading to materials with enhanced properties for advanced applications.
Furthermore, the study of conjugated polyamines, particularly in plant-derived foods, is a burgeoning field. uliege.be These complex molecules, formed by the linkage of polyamines with hydroxycinnamic acids, are being investigated for their potential health benefits. uliege.be
Interdisciplinary Significance of Diethylenetetramine in Modern Chemical Science
The significance of this compound (DETA) extends far beyond the confines of traditional chemistry, demonstrating its importance across a wide array of scientific and industrial fields. solubilityofthings.comimgroupofresearchers.com Its versatile nature stems from its unique molecular structure, which features two primary and one secondary amine group, allowing it to participate in a diverse range of chemical reactions. nouryon.comatamanchemicals.com
Key Interdisciplinary Applications of Diethylenetriamine (B155796)
| Field | Application of Diethylenetriamine |
| Materials Science | Utilized as a curing agent for epoxy resins to create robust coatings, adhesives, and composite materials. ontosight.aibasf.com It is also incorporated into polymers to modify properties like tensile strength and chemical resistance. ontosight.ai |
| Coordination Chemistry | Acts as a tridentate and chelating agent, forming stable complexes with various metal ions. infinitylearn.comvaia.comtardigrade.in This property is crucial in applications such as metal separation and recovery. researchgate.net |
| Environmental Science | Investigated for its potential in carbon capture technologies. researchgate.netntnu.no DETA-based solvents have shown high CO2 loading capacity and faster absorption rates compared to traditional solvents. ntnu.no It is also used in the photocatalytic treatment of wastewater. merckmillipore.com |
| Industrial Processes | Serves as an intermediate in the production of a wide range of chemicals, including wet-strength resins for paper, lubricant oil additives, and corrosion inhibitors. nouryon.comatamanchemicals.combasf.comdow.com |
| Biomedical Engineering | Employed in the development of pH-responsive drug delivery systems and hydrogels for wound healing applications. merckmillipore.com |
The interdisciplinary nature of DETA is a testament to the broader trend of chemistry's integration with other scientific domains to address complex global challenges. solubilityofthings.comsparkl.me
Evolution of Research Trajectories for Multifunctional Amines
The research trajectory for multifunctional amines like DETA has evolved significantly over the past decades. Initially, the focus was primarily on their synthesis and fundamental reactivity. mdpi.com Early research established the basic chemical properties of these amines and their utility in straightforward industrial applications, such as solvents and intermediates for organic synthesis. atamanchemicals.com
As scientific understanding and analytical techniques advanced, the research focus shifted towards harnessing the specific functionalities of these amines for more sophisticated applications. The ability of DETA to act as a chelating agent, for instance, led to extensive research into its use in coordination chemistry and metal sequestration. vaia.comtandfonline.com
More recently, the evolution of research has been driven by global challenges such as climate change and the need for sustainable technologies. This has spurred investigations into the use of multifunctional amines in areas like carbon capture and renewable energy. ntnu.nousp-pl.comdoe.gov The development of advanced analytical methods has also enabled a deeper understanding of the complex reaction mechanisms involved in these applications. mdpi.com
Current and future research is increasingly focused on the design and synthesis of novel polyamine derivatives with tailored properties. researchgate.netmdpi.comdigitellinc.com This includes the development of multifunctional biocatalysts and the exploration of polyamines in advanced materials and biomedical applications, highlighting a continuous trend towards greater complexity and specialization in the field. merckmillipore.comacs.orgresearchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
1336-49-8 |
|---|---|
Molecular Formula |
C4H16N4 |
Molecular Weight |
120.20 g/mol |
IUPAC Name |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
InChI Key |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethylenetetramine and Its Functional Derivatives
Catalytic and Non-Catalytic Approaches for Diethylenetetramine Synthesis
The synthesis of this compound, a linear polyamine, is a significant industrial process where the primary challenge lies in controlling the reaction to maximize the yield of the desired linear product while minimizing the formation of cyclic and more highly substituted byproducts.
Regioselective and Stereoselective Synthesis Strategies
In the context of organic synthesis, selectivity is a crucial concept. Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Since this compound is an achiral molecule, its direct synthesis does not involve stereoselectivity.
The central challenge in DETA synthesis is therefore one of regioselectivity. The goal is to direct reactants to form the linear N¹-(2-aminoethyl)ethane-1,2-diamine structure in favor of other isomers or byproducts. acs.orggoogle.com A common side reaction in ethyleneamine production is intramolecular cyclization, which leads to the formation of piperazine (B1678402) and its derivatives, such as N-aminoethylpiperazine (AEP). acs.org Achieving high regioselectivity towards linear products like DETA requires carefully controlled processes. google.com This is often accomplished through the development of specific catalysts and reaction conditions that favor linear chain growth over cyclization. google.com For instance, the use of certain zeolite catalysts can impart "shape selectivity," where the catalyst's pore structure sterically hinders the formation of bulkier cyclic molecules, thus favoring the production of linear amines. googleapis.comgoogle.com Industrial producers often rely on proprietary technologies that improve the product mix flexibility and selectivity to meet demand for specific ethyleneamines like DETA.
High-Yielding Routes for this compound Production
Historically, DETA was produced as a byproduct in the reaction of ethylene (B1197577) dichloride with excess ammonia. google.comwikipedia.org This method produces a complex homologous mixture of ethylene amines, and the selectivity for any specific higher amine like DETA is generally poor. google.com
| Route | Reactants | Catalyst/Conditions | Key Outcome | Reference |
| Catalytic Amination | Ethylenediamine (B42938), Monoethanolamine | Hydrogenation catalyst, 140-170°C, absence of ammonia | Discriminately produces salt-free, linear poly(ethyleneamines) | google.com |
| Catalytic Condensation | Ethylenediamine | Nickel, cobalt, or rhodium catalyst, 170-210°C | High yield ratio of diethylenetriamine (B155796) to piperazine | |
| Cyclic Urea (B33335) Process | Ethylenediamine, Ethanolamine, Urea | Two-step process: 1) Reaction to form urea intermediates 2) Hydrolysis | High selectivity (>80%) to Diethylenetriamine; co-produced Ethylenediamine is recycled | google.com |
| Dichloroethane Route | Dichloroethane, Ethylenediamine, Aqueous Ammonia | 150-160°C, 0.5-1 MPa pressure | Improved selectivity compared to traditional dichloroethane/ammonia route | google.com |
Derivatization Strategies for Diethylenetriamine Functionalization
The presence of multiple reactive amine groups—two primary and one secondary—makes DETA an exceptionally versatile building block for chemical derivatization. These strategies are employed to create functional molecules for chelation, polymer science, and catalysis.
Synthesis of Poly(amino acid) Derivatives (e.g., Diethylenetriaminepentaacetic Acid)
A prominent derivative of DETA is Diethylenetriaminepentaacetic Acid (DTPA), a powerful chelating agent. The synthesis of DTPA involves the carboxymethylation of all five N-H positions on the DETA backbone. A common laboratory and industrial synthesis method involves reacting DETA with sodium chloroacetate (B1199739) in a basic aqueous solution. acs.org The process requires careful control of temperature and pH to achieve a high yield of the desired product. acs.org The reaction is typically initiated at a low temperature (e.g., -2 to 1°C) and, after the addition of sodium hydroxide (B78521) to maintain a high pH, is heated for an extended period (e.g., 40 hours at 10°C) to drive the reaction to completion. acs.org The final product is isolated by acidifying the solution, which causes the DTPA to crystallize. acs.org An alternative route involves the preparation of an intermediate, diethylenetriamine penta-acetonitrile (DTPN), which is then hydrolyzed to DTPA. uef.fi
| Step | Procedure | Reagents/Conditions | Purpose | Reference |
| 1. Dilution | Diethylenetriamine is diluted with water. | DETA, Water | Prepare reactant solution. | acs.org |
| 2. Dissolution | Sodium chloroacetate and a small amount of sodium borohydride (B1222165) are dissolved in water. | Sodium chloroacetate, Sodium borohydride, Water | Prepare second reactant solution. | acs.org |
| 3. Reaction | The DETA solution is added to the chloroacetate solution at low temperature. | Internal temperature controlled at -1 to 3°C. | Initiate the N-alkylation reaction. | acs.org |
| 4. Alkalizing | Sodium hydroxide solution is added to maintain a high pH. | 40% NaOH solution, pH ≥13, Temperature at -2 to 1°C. | Neutralize HCl byproduct and drive the reaction. | acs.org |
| 5. Heat Preservation | The reaction mixture is heated and held for an extended period. | Temperature held at 10 ± 3°C for ~40 hours. | Ensure complete reaction to achieve ≥90% conversion. | acs.org |
| 6. Acidification & Crystallization | The solution is cooled, and concentrated hydrochloric acid is added to lower the pH, followed by crystallization. | pH adjusted to 1.2-2.5, Cooled to 5 ± 5°C. | Precipitate the DTPA product from the solution. | acs.org |
Schiff Base Formation and Related Condensation Reactions
The primary amine groups of DETA readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction is a cornerstone for synthesizing complex multidentate ligands capable of coordinating with various metal ions. For example, DETA reacts with salicylaldehyde (B1680747) to form Schiff base ligands that can then be used to create complexes with metals like nickel, titanium, and vanadium. google.com Similarly, reacting DETA with dicarbonyl compounds, such as 4,6-diacetylresorcinol (B1214101) in a 2:1 molar ratio, results in the formation of binuclear Schiff base ligands where each metal coordination site consists of N3O donor atoms. google.com These ligands can coordinate with two metal ions, leading to the formation of binuclear complexes. google.com The bonding typically involves the nitrogen atoms from the azomethine and amine groups of DETA and oxygen atoms from the carbonyl precursor. google.com
| Carbonyl Compound | Reactant Ratio (Carbonyl:DETA) | Resulting Product Type | Reference |
| Salicylaldehyde | 2:1 | Dien salicylaldehyde Schiff base for metal complexes (Ni, Ti, V, Mo) | google.com |
| 4,6-diacetylresorcinol | 1:2 | Binuclear N3O tetradentate Schiff base ligand | google.com |
| 2,2′-iminobisbenzaldehyde | 1:1 | N4 tetradentate macrocyclic Schiff base | |
| Acetophenone / Acetylacetone | Varies | Schiff bases for mixed metal Fe-Mo cluster complexes | googleapis.com |
Grafting and Immobilization onto Support Materials (e.g., Cellulose (B213188), Carbon Nanotubes)
Diethylenetriamine can be chemically attached, or grafted, to the surface of various support materials to modify their surface properties. This functionalization is particularly useful for creating novel adsorbents, catalyst supports, and composite materials.
Cellulose: DETA has been successfully grafted onto cellulose materials, such as bagasse, to create adsorbent copolymers. google.comcas.cn This is often achieved through graft copolymerization using a chemical initiator like ammonium (B1175870) ceric nitrate (B79036) in an aqueous solution. google.comcas.cn Studies have optimized the reaction conditions, finding that a temperature of 70°C, a 1:1 mass ratio of monomer to cellulose, and a 3-hour reaction time provide an effective grafting process. cas.cn The resulting DETA-grafted cellulose exhibits new properties conferred by the amine functional groups. cas.cn
Carbon Nanotubes (CNTs): DETA is also used to functionalize carbon nanotubes, enhancing their utility as catalyst supports. wikipedia.org A common method involves first oxidizing the CNTs to introduce carboxylic acid groups (-COOH) on their surface. google.com These acid groups are then activated and reacted with the amine groups of DETA to form stable amide linkages, effectively immobilizing the polyamine onto the nanotube surface. wikipedia.org This DETA-functionalized CNT can then be used, for example, to immobilize palladium nanoparticles, creating a novel and recyclable heterogeneous nanocatalyst for chemical reactions like the Suzuki–Miyaura coupling. wikipedia.org
| Support Material | Immobilization Method | Key Reagents/Conditions | Application of Functionalized Material | Reference |
| Bagasse Cellulose | Graft Copolymerization | Ammonium ceric nitrate (initiator), 70°C, aqueous medium | Adsorbent material, biodegradable copolymer | google.comcas.cn |
| Microcrystalline Cellulose | Silanization Grafting | N-1-(3-trimethoxysilylpropyl)-diethylenetriamine (TMSPDETA) | Adsorbent for reactive dyes from aqueous solutions | google.com |
| Single-Walled Carbon Nanotubes (SWCNT) | Covalent Functionalization (Amidation) | Oxidation of SWCNTs, followed by reaction with DETA | Support for immobilizing palladium nanoparticles to create a recyclable catalyst | wikipedia.org |
| Polymethyl Methacrylate (PMMA) | Lipase-Catalyzed Amidation | Candida Cylindracea lipase, hexane | Surface modification for subsequent immobilization of carbon nanotubes | google.com |
Hyperbranched Polymer Architectures Utilizing this compound
This compound (DETA) serves as a crucial building block in the synthesis of hyperbranched polymers due to its multiple reactive amine functionalities. Its structure allows for the creation of complex, three-dimensional macromolecular architectures through various polymerization techniques. These polymers exhibit unique properties such as low viscosity, high solubility, and a high density of terminal functional groups, making them suitable for a wide range of applications.
Research has explored several synthetic routes to produce hyperbranched polymers from DETA, primarily through polycondensation and Michael addition reactions with different co-monomers. These methods allow for the tailoring of the polymer's structure and properties.
One common approach involves the reaction of this compound with acrylic monomers. For instance, a hydrophilic hyperbranched poly(amide-amine) (HPAMAM) was synthesized by reacting Diethylenetriamine with Methyl Acrylate (B77674) in methanol. nih.gov This polymer can be further modified; for example, lipophilic modification with Palmitoyl Chloride yields a surface-active version of the polymer. nih.gov Similarly, a root-like waterborne hyperbranched polymer has been synthesized from Diethylenetriamine and Methyl Acrylate monomers, which can be blended with aqueous isocyanate to act as a surface modifier for materials like blockboards. nih.gov The polycondensation temperature plays a critical role in the performance of the final product, with optimal properties achieved at specific temperatures. nih.gov
Another synthetic strategy employs the reaction of Diethylenetriamine with acyl chlorides. A dumbbell-shaped hyperbranched polymer was successfully prepared using a divergent approach with Diethylenetriamine and Acryloyl Chloride. primescholars.comprimescholars.com This type of polymer has been investigated for its potential as a rheology modifier in water-based paints. primescholars.comprimescholars.com The structure and properties of these polymers are typically confirmed through comprehensive characterization techniques including FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy. primescholars.com
Furthermore, Diethylenetriamine can be used to create functional hyperbranched polymers for specific applications. A shale inhibitor composed of amino-terminated hyperbranched polymers (HP-NH2) was synthesized from Succinic Anhydride and Diethylenetriamine via a "one-pot" method. frontiersin.org This polymer demonstrated good performance in preventing the hydration, dispersion, and swelling of shale. frontiersin.org In a different application, hyperbranched polyamide matrices (HBP-NH2) were synthesized through the self-condensation of an ABx-type monomer system involving Methyl Acrylate and Diethylenetriamine in methanol. mdpi.com These polymers can be subsequently modified, for instance, by reacting them with Sodium Acrylate to produce carboxyl-terminated hyperbranched polymers (HBP-COOH) with scale-inhibitory properties. mdpi.com
The choice of co-monomer and reaction conditions significantly influences the final polymer's characteristics. Below are tables summarizing findings from various research efforts.
Table 1: Synthesis of Hyperbranched Polymers Utilizing this compound
| Polymer Name/Type | Co-monomer(s) | Solvent/Catalyst | Method | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Hyperbranched Poly(amide-amine) (HPAMAM) | Methyl Acrylate | Methanol | Michael Addition | Resulting polymer is hydrophilic; can be modified for surface activity. | nih.gov |
| Dumbbell-shaped Hyperbranched Polymer | Acryloyl Chloride | - | Divergent Approach | Characterized by various spectroscopic methods; acts as a rheology modifier. | primescholars.comprimescholars.com |
| Amino-terminated Hyperbranched Polymer (HP-NH2) | Succinic Anhydride | - | "One-pot" Method | Functions as an effective shale inhibitor. | frontiersin.org |
| Hyperbranched Polyamide (HBP-NH2) | Methyl Acrylate | Methanol | ABx Self-condensation | Can be functionalized to create scale inhibitors. | mdpi.com |
| Root-like Waterborne Hyperbranched Polymer | Methyl Acrylate | - | Michael Addition / Polycondensation | Used as a surface modifier for wood, enhancing interfacial adhesion. | nih.gov |
| Hyperbranched Polymer | 2,4,6-triallylcyanurate / Trimethylolpropane triacrylate | - | Step-growth Polymerization | Synthesis of hyperbranched polymers from A2 + B3 monomers. | researchgate.net |
Table 2: Research Findings on this compound-based Hyperbranched Polymers
| Research Focus | Polymer System | Key Research Finding | Application | Reference(s) |
|---|---|---|---|---|
| Catalyst Encapsulation | HPAMAM modified with Palmitoyl Chloride | The modified polymer shell provides interfacial activity, reducing interfacial tension between heavy oil and water. | Heavy Oil Cracking Catalyst | nih.gov |
| Rheology Modification | DETA and Acryloyl Chloride based polymer | The hyperbranched structure keeps viscosity low relative to molecular weight, preventing chain entanglement. | Water-based Paints | primescholars.com |
| Surface Modification | DETA and Methyl Acrylate based polymer | The polymer penetrates the wood surface, and its amino groups react with resin aldehydes to enhance bonding strength. | Wood-based Panel Finishing | nih.gov |
| Adsorption Properties | Silica-gel modified with hyperbranched polymers | Polymers functionalized with Diethylenetriamine were compared to those with Triethylenetetramine, showing the latter had higher adsorption for Au(III). | Adsorbents for Metal Recovery | researchgate.netnih.gov |
| Curing Kinetics | Epoxy resin with DETA as a curing agent | The curing rate of epoxy was found to be faster with the linear DETA compared to a hyperbranched poly(ethyleneimine). | Epoxy Thermosets | mdpi.com |
Mechanistic Investigations of Diethylenetetramine Reactivity
Fundamental Reaction Pathways and Intermediates
Diethylenetetramine (DETA) is a potent nucleophile due to its multiple primary and secondary amine groups, enabling it to participate effectively in aminolysis reactions. This process involves the nucleophilic attack of an amine on a susceptible electrophilic center, such as the carbonyl group in carbamates (urethanes) and ureas, leading to the cleavage of the target molecule.
In the context of polymer recycling, DETA has been investigated for the chemical degradation of polyurethane foams, which are polymers linked by carbamate (B1207046) groups. google.com The aminolysis of a carbamate bond by DETA proceeds via the nucleophilic attack of one of its amine nitrogens on the carbonyl carbon of the urethane (B1682113) linkage. This forms a tetrahedral intermediate which then collapses, cleaving the C–O bond to release the polyol and form a new urea (B33335) derivative. google.comacs.org The reaction effectively displaces the alcohol moiety from the carbamate structure. Studies on polyurethane deconstruction show that primary amines can unselectively break both the C–O and C–N bonds of the urethane group, whereas secondary amines can allow for a more selective cleavage of the C–O bond. acs.org
Similarly, DETA is effective in cleaving urea linkages. This reactivity has been applied in synthetic organic chemistry for the removal of urea-based protecting groups or substituents. A notable example involves the removal of a urea substituent from a complex heterocyclic framework, where aminolysis with this compound successfully yields the desired amine product. rsc.org The mechanism is analogous to carbamate cleavage, where the amine attacks the urea carbonyl group, leading to the scission of a C-N bond and the formation of a new, more stable urea derived from DETA. The efficiency of both carbamate and urea cleavage depends on reaction conditions such as temperature, which can be elevated to facilitate the degradation of robust polymer structures. google.com
The primary and secondary amine functionalities of this compound readily undergo N-alkylation and N-acylation reactions. These processes are fundamental to synthesizing a wide range of DETA derivatives and are central to its application in various industrial processes. google.com
Alkylation: Alkylation involves the reaction of DETA with an alkyl halide or another suitable alkylating agent. byjus.com The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on a nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.
Reaction: R-X + H₂N-CH₂CH₂-NH-CH₂CH₂-NH₂ → R-NH-CH₂CH₂-NH-CH₂CH₂-NH₂ + HX
Due to the presence of three amine groups with different reactivities (two primary, one secondary), a mixture of products can be formed, including mono-, di-, tri-, and poly-alkylated species. The degree of alkylation can be controlled by manipulating the stoichiometry of the reactants and the reaction conditions. The secondary amine is generally less reactive than the primary amines due to steric hindrance.
Acylation: Acylation is the process of introducing an acyl group (R-C=O) into the DETA molecule, typically by reacting it with an acyl chloride or an acid anhydride. libretexts.org This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., a chloride ion) to form an amide. chemistrytalk.org
Reaction: R-COCl + H₂N-CH₂CH₂-NH-CH₂CH₂-NH₂ → R-CONH-CH₂CH₂-NH-CH₂CH₂-NH₂ + HCl
Like alkylation, the extent of acylation can be controlled. Acylation is generally more selective for the primary amines over the secondary amine. This reaction is crucial in the synthesis of polyamides and other specialty polymers. The resulting amides have significantly different chemical properties compared to the parent amine, including reduced basicity and different solubility profiles.
Kinetics and Thermodynamics of this compound-Involved Reactions
Diethylenetriamine (B155796) acts as a tridentate ligand (dien), coordinating to a metal center through its three nitrogen atoms to form stable chelate complexes. The substitution dynamics of these complexes, particularly square-planar complexes of palladium(II) and platinum(II), have been extensively studied to understand their reaction mechanisms. researchgate.netacs.org
For monofunctional palladium(II) complexes of the type [Pd(dien)Cl]⁺, ligand substitution reactions with various incoming nucleophiles (Y) follow the general equation: [Pd(dien)Cl]⁺ + Y → [Pd(dien)Y]⁺ + Cl⁻
The reactivity of the [Pd(dien)Cl]⁺ complex is influenced by the electronic and steric properties of the tridentate ligand. When compared to other similar complexes, the reactivity decreases in the order: [Pd(terpy)Cl]⁺ > [Pd(bpma)Cl]⁺ > [Pd(dien)Cl]⁺ > [Pd(Me₄dien)Cl]⁺ > [Pd(Et₄dien)Cl]⁺. researchgate.net This trend highlights how increasing steric bulk on the dien ligand (as in its tetramethyl and tetraethyl derivatives) hinders the approach of the incoming nucleophile, thereby slowing the reaction rate. researchgate.net
Table 1: Second-order rate constants (k₂) for the substitution reaction of [Pd(dien)Cl]⁺ with various N-heterocyclic nucleophiles in aqueous solution. Data sourced from researchgate.net.
The reactivity and speciation of diethylenetriamine in solution are governed by its protonation equilibria. As a polyamine, DETA can accept multiple protons, and the thermodynamics of these protonation steps are crucial for understanding its behavior as a ligand and in applications like CO₂ capture. researchgate.net The protonation constants (pKₐ) quantify the basicity of each amine group. For DETA derivatives like diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), these values are well-characterized. The protonation is a stepwise process, and the associated enthalpy (ΔH) and entropy (ΔS) changes provide insight into the energetics of the reactions. For instance, the complexation of trivalent actinides with DTPA is an exothermic process with a significant positive entropic contribution. researchgate.net
The thermochemistry of metal complex formation with DETA and its derivatives is equally important. The stability of a metal complex is quantified by its formation constant (log K). Thermodynamic studies on aminopolycarboxylate complexants derived from DETA, such as DTTA-PzM (N-2-pyrazinylmethyl-diethylenetriamine-N,N',N'',N''-tetraacetic acid), show that structural modifications significantly impact the ligand's basicity and, consequently, the stability of the metal complexes it forms. osti.gov For example, the electron-withdrawing nature of a pyrazinylmethyl group makes the ligand more acidic (lower pKₐ values) compared to similar structures, which in turn affects the stability constants of its complexes with lanthanide and actinide ions. osti.govosti.gov
Table 2: Protonation constants (pKa) for the DETA-derivative ligand DTTA-PzM at 25°C. These values illustrate the stepwise deprotonation of the fully protonated ligand. Data sourced from osti.gov.
Role of this compound in Crosslinking and Polymerization Mechanisms
Diethylenetriamine is a widely used curing agent, or hardener, for epoxy resins. wikipedia.org Its role is to participate in polymerization reactions that create a rigid, three-dimensional crosslinked network, transforming the liquid resin into a solid, durable thermoset material. acs.org This process is fundamental to the performance of epoxy adhesives, coatings, and composites. researchgate.net
The crosslinking mechanism involves the nucleophilic addition of DETA's amine groups to the epoxide rings of the epoxy resin monomers, such as diglycidyl ether of bisphenol-A (DGEBA). acs.org The reaction proceeds as follows:
Primary Amine Reaction: A nitrogen atom from one of the primary amine groups (-NH₂) of DETA attacks one of the terminal carbon atoms of an epoxide ring. This attack opens the highly strained three-membered ring.
Bond Formation: A new carbon-nitrogen (C-N) bond is formed, and the oxygen atom from the epoxy group abstracts a proton from the amine, forming a hydroxyl (-OH) group and a secondary amine. acs.org
Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine in the DETA backbone, are also reactive. They can each attack another epoxide ring, continuing the polymerization process.
Network Formation: Since each DETA molecule has five reactive hydrogen atoms (two on each primary amine and one on the secondary amine), it can react with up to five epoxide groups. This high functionality allows each DETA molecule to act as a junction point, linking multiple epoxy polymer chains together and creating a dense, highly crosslinked network. wikipedia.org
The extent of this reaction, known as the degree of crosslinking or conversion rate, directly dictates the final mechanical and thermal properties of the polymer. researchgate.net Molecular dynamics simulations have shown that as the crosslinking density increases, properties such as Young's modulus, shear modulus, and bulk modulus improve significantly. researchgate.net The abundance of hydroxyl groups formed during the curing process also contributes to the adhesive properties of the final material. wikipedia.org
Table 3: Effect of crosslinking conversion on the Young's Modulus of a DGEBA-DETA epoxy system, as determined by molecular dynamics simulation. Data sourced from researchgate.net.
N-Alkylation with Epoxide Groups in Polymer Curing
The curing of epoxy resins with this compound (DETA) is a well-established process that results in a durable, cross-linked thermoset polymer. The fundamental reaction mechanism involves the nucleophilic addition of the amine groups of DETA to the electrophilic carbon atoms of the epoxide rings. This process, known as N-alkylation, proceeds without the formation of byproducts. scholaris.ca
The reaction initiates with the primary amine groups of the DETA molecule attacking the epoxide ring. nih.gov This ring-opening reaction forms a secondary amine and a hydroxyl group. The newly formed secondary amine, as well as the original secondary amine present in the DETA molecule, can then react with other epoxide groups. This step-wise addition continues, leading to the formation of a highly cross-linked, three-dimensional network. nih.govsinocurechem.com The hydroxyl groups generated during the reaction can also catalyze the curing process, leading to an autocatalytic effect. scholaris.camdpi.com
The reactivity of the amine hydrogens in DETA follows the order: primary amine hydrogens are more reactive than secondary amine hydrogens. This difference in reactivity can influence the final structure and properties of the cured epoxy network.
Table 1: Kinetic Data for Epoxy Curing with Amine Hardeners
| Curing System | Activation Energy (Ea) (kJ/mol) | Method |
| DGEBA / DETA | 67.36 | Experimental (DSC) |
| DGEBA / PACM | 66.53 | Experimental (DSC) |
| DGEBA / DDM | 74.40 | Experimental (DSC) |
| DGEBA / Ni(dien)2I2 | 92.5 - 96.2 | KAS and Ozawa-Flynn-Wall |
Data sourced from multiple studies to illustrate the typical range of activation energies for amine curing agents. DGEBA (Diglycidyl ether of bisphenol A) is a common epoxy resin. PACM (para-amino cyclohexyl methane) and DDM (4,4'-diamino-diphenylmethane) are other amine curing agents shown for comparison. Ni(dien)2I2 is a nickel-diethylenetriamine complex. akjournals.comcore.ac.uk
Step-Growth Polymerization Mechanisms
This compound is a versatile monomer used in various step-growth polymerization reactions to synthesize a range of polymers, most notably polyamides and polyaminoamides. Step-growth polymerization is characterized by the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. doubtnut.comlibretexts.org This type of polymerization can proceed through either condensation or addition mechanisms.
In a typical condensation polymerization involving DETA, a small molecule, such as water, is eliminated during the reaction. A prime example is the synthesis of polyamides. When DETA is reacted with a dicarboxylic acid, such as adipic acid or sebacic acid, amide linkages are formed through the reaction of the amine groups of DETA with the carboxylic acid groups. scientific.netontosight.ai This reaction is typically carried out at elevated temperatures to drive off the water and promote polymer chain growth. The resulting polyamides have repeating units linked by amide bonds (-CO-NH-).
Another important step-growth polymerization involving DETA is the formation of polyaminoamides. These are often synthesized by reacting DETA with a dibasic acid or its ester. google.com The resulting polyaminoamide is an intermediate polymer that can be further reacted, for instance with epichlorohydrin, to produce wet-strength resins for the paper industry. google.com
Interfacial polymerization is a specific technique used for step-growth polymerization where the reaction occurs at the interface of two immiscible liquids. For example, polyamide microcapsules can be synthesized by reacting DETA in an aqueous phase with a diacid chloride, such as terephthaloyl dichloride, dissolved in an organic solvent. researchgate.net
The functionality of DETA, with its two primary and one secondary amine groups, allows for the formation of branched or cross-linked polymers, depending on the reaction conditions and the co-monomers used.
Table 2: Examples of Step-Growth Polymerization with this compound
| Polymer Type | Co-monomer | Polymerization Method | Key Features |
| Polyamide | Dicarboxylic Acid (e.g., Adipic Acid) | Polycondensation | Formation of amide linkages with elimination of water. |
| Polyamide | Diacid Chloride (e.g., Terephthaloyl dichloride) | Interfacial Polymerization | Rapid reaction at the interface of two immiscible liquids. |
| Polyaminoamide | Dibasic Acid/Ester | Polycondensation | Forms an intermediate polymer for further modification. |
| Modified Polyamide | Epichlorohydrin | Addition to Polyaminoamide | Creates cross-linkable resins for specific applications. |
Advanced Coordination Chemistry of Diethylenetetramine
Multidentate Ligand Properties of Diethylenetetramine (dien)
This compound is classified as a polydentate ligand, specifically a tridentate ligand, due to the presence of three nitrogen atoms with lone pairs of electrons available for donation to a metal ion. vaia.comsolubilityofthings.com This multi-point attachment capability allows dien to form stable chelate rings with metal ions, a phenomenon known as the chelate effect, which enhances the stability of the resulting coordination complex compared to complexes with monodentate ligands. vaia.comnumberanalytics.com The flexible nature of the ethylene (B1197577) bridges in dien allows it to adapt to the preferred coordination geometry of various metal ions.
This compound readily forms stable complexes with a variety of transition metal ions. The three nitrogen atoms of dien can coordinate to a metal center, occupying three coordination sites. wikipedia.org
Cobalt (Co): Diethylenetriamine (B155796) forms well-characterized complexes with cobalt, such as Co(dien)(NO₂)₃. wikipedia.org
Copper (Cu): Copper(II) complexes with dien have been synthesized and studied. For instance, mixed triamine/diamine copper(II) complexes with the general formula [Cu(dien)NN]Br₂ (where NN is a diamine like ethylenediamine) have been prepared and characterized. core.ac.uk The crystal structure of one such complex revealed a distorted square pyramidal coordination environment around the Cu(II) center. core.ac.uk Another example is bis(diethylenetriamine)copper(II) bromide monohydrate, where each dien ligand is tridentate. researchgate.net
Platinum (Pt): Platinum(II) forms square planar complexes with diethylenetriamine. The crystal structure of [Pt(diethylenetriamine)Br]Br has been determined, showing a planar coordination around the platinum atom. researchgate.net Additionally, the complex Pt(diethylenetriamine)(guanosine)₂ has been synthesized, and its crystal structure reveals that the guanosine (B1672433) molecule is bonded to the platinum through a nitrogen atom. cdnsciencepub.com
Zinc (Zn): Zinc(II) also forms complexes with derivatives of diethylenetriamine. For example, a mononuclear Zn(II) complex with an N,N'-bis(2-hydroxybenzyl)diethylenetriamine ligand has been synthesized and structurally characterized. nih.govnih.gov
The table below summarizes key parameters of some transition metal complexes with diethylenetriamine and its derivatives.
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |
| Cu(II) | dien, N,N',N',N'-tetramethylethylenediamine | [Cu(dien)(Me₄en)]Br₂·H₂O | Distorted Square Pyramidal | core.ac.uk |
| Pt(II) | dien, Guanosine | Pt(dien)(guanosine)₂ | Square Planar | cdnsciencepub.com |
| Ni(II) | N,N'-bis(2-hydroxybenzyl)diethylenetriamine | [NiL(CH₃COO)₂(H₂O)] | Hexa-coordinated | nih.govnih.gov |
| Zn(II) | N,N'-bis(2-hydroxybenzyl)diethylenetriamine | [ZnL(CH₃COO)₂] | Not specified | nih.govnih.gov |
| Cu(II) | dien | [Cu(dien)₂]Br₂·H₂O | Not specified | researchgate.net |
| Pt(II) | dien | [Pt(dien)Br]Br | Planar | researchgate.net |
The coordination chemistry of diethylenetriamine extends to the f-block elements, including lanthanides and actinides. Derivatives of dien, particularly those functionalized with carboxylate or other donor groups, are of interest for their potential in separating and sequestering these metal ions. For example, diethylenetriamine-N,N''-di(acetylglycine)-N,N',N''-triacetic acid (DTTA-DAG), a derivative of diethylenetriaminepentaacetic acid (DTPA), has been studied for its ability to complex with trivalent f-elements. osti.govacs.org
Potentiometric and spectroscopic studies have been employed to determine the stability constants of these complexes. nih.gov For instance, the complexation of trivalent neodymium (Nd³⁺) and americium (Am³⁺) with DTTA-DAG has been investigated using absorption spectroscopy. nih.gov Luminescence lifetime measurements of europium (Eu³⁺) complexes with DTTA-DAG suggest that the ligand coordinates in an octadentate fashion, leaving one water molecule in the inner coordination sphere. nih.gov The complexation is primarily driven by electrostatic attraction. osti.gov These studies are crucial for developing new aqueous holdback complexants for efficient actinide/lanthanide separation. osti.govacs.org
Structural Elucidation of this compound Coordination Complexes
Single-crystal X-ray diffraction is a powerful method for determining the precise molecular structure of crystalline coordination compounds. nih.gov This technique has been used to elucidate the structures of numerous dien complexes.
For example, the crystal structure of [Pt(diethylenetriamine)Br]Br revealed that the coordination around the platinum atom is planar. researchgate.net In the case of Pt(diethylenetriamine)(guanosine)₂, X-ray diffraction showed that the crystals are orthorhombic and that the guanosine ligand is bonded to the platinum through the N(7) atom. researchgate.netcdnsciencepub.com The coordination around the platinum in this complex is square planar. cdnsciencepub.com
Similarly, the crystal structure of oxalatodiethylenetriaminecopper(II) tetrahydrate was determined by X-ray diffraction, showing that the dien ligand is tridentate and the oxalate (B1200264) ion coordinates in a cis-conformation. researchgate.net The analysis of mononuclear Ni(II) and Zn(II) complexes with a diethylenetriamine derivative ligand also relied on single-crystal X-ray diffraction to identify their molecular composition and structure. nih.govnih.gov
The table below presents crystallographic data for selected this compound complexes.
| Complex | Crystal System | Space Group | Reference |
| Pt(dien)(guanosine)₂ | Orthorhombic | P2₁2₁2₁ | researchgate.netcdnsciencepub.com |
| Oxalatodiethylenetriaminecopper(II) tetrahydrate | Monoclinic | P2₁/c | researchgate.net |
| bis(diethylenetriamine)copper(II) bromide monohydrate | Monoclinic | P2₁/c | researchgate.net |
| [NiL(CH₃COO)₂(H₂O)] | Monoclinic | P2₁/n | nih.govnih.gov |
| [ZnL(CH₃COO)₂] | Monoclinic | C2/c | nih.govnih.gov |
| *L = N,N'-bis(2-hydroxybenzyl)diethylenetriamine |
Coordination complexes of this compound can exhibit various forms of isomerism, which arises from the different possible spatial arrangements of the ligands around the central metal ion.
Geometric isomerism is a common feature in octahedral complexes with tridentate ligands like dien. When two dien ligands coordinate to a metal center in an octahedral geometry, three geometric isomers are possible: meridional (mer), trans-facial (trans-fac), and cis-facial (cis-fac). irb.hr The mer isomer has the three donor atoms of one ligand in a plane that also contains the metal ion. In the fac isomers, the three donor atoms are on one face of the octahedron. The cis-fac and trans-fac isomers differ in the relative orientation of the two facial ligands. irb.hr The formation of a particular isomer can be influenced by factors such as the metal ion, the specific ligand structure, and reaction conditions. researchgate.net
For square planar complexes of the type [M(dien)L], where L is a fourth ligand, geometric isomerism is generally not observed due to the fixed tridentate coordination of dien.
Optical isomerism can occur in chiral complexes. The cis-fac isomer of a bis(tridentate) metal complex is chiral and can exist as a pair of enantiomers (Δ and Λ). irb.hr The trans-fac isomer is achiral. irb.hr
Influence of this compound on Metal Ion Speciation and Mobility
The presence of diethylenetriamine and its derivatives in an environmental or biological system can significantly influence the speciation and mobility of metal ions. osti.gov Speciation refers to the different physical and chemical forms in which a metal can exist. By forming stable, often water-soluble complexes, dien can alter the distribution of a metal ion between solid and aqueous phases. numberanalytics.com
For instance, chelating agents like DTPA, a derivative of dien, can increase the mobility of heavy metals in soil by forming soluble complexes that are less likely to adsorb to soil particles. electrochemsci.org This can be beneficial in soil remediation technologies but also raises concerns about the potential for increased transport of contaminants. The effectiveness of a chelating agent in mobilizing a metal depends on factors such as pH, the concentration of the metal and the ligand, and the presence of competing ions. numberanalytics.com
Studies on the effect of pH on the sorption of metal oxyanions by a copolymer grafted with diethylenetriamine have shown that the pH determines the speciation of the metal ions and the surface charge of the sorbent, both of which influence the sorption mechanism. arabjchem.org At different pH values, the metal can exist as various mononuclear and polynuclear species, affecting its uptake. arabjchem.org
Diethylenetetramine in Advanced Polymer Synthesis and Functionalization
Design and Synthesis of Diethylenetetramine-Based Polymers
The unique structure of DETA allows for its use in designing a variety of polymer systems. Its multiple reactive amine groups enable participation in step-growth polymerization and chain extension reactions, leading to polymers with tailored properties.
In the field of waterborne polyurethanes (WPUs), chain extenders are crucial for building molecular weight and enhancing the performance of the final polymer. Diethylenetriamine (B155796) is employed as a post-chain extender, where it reacts with isocyanate-terminated prepolymers. taylorandfrancis.comrsc.org Due to its three reactive amine groups, DETA acts as a trifunctional chain extender, which not only elongates the polymer chains but also introduces crosslinks. rsc.orgnih.gov This crosslinking is a key factor in improving the properties of the resulting WPU films.
Research shows that the introduction of DETA as a chain extender significantly improves the molecular weight, T-peel strength, and water resistance of WPUs, demonstrating its effectiveness as a crosslinking agent. rsc.orgnih.govresearchgate.net Studies have compared DETA with bifunctional chain extenders like ethylene (B1197577) diamine (EDA) and have found that the three-dimensional network created by DETA leads to superior thermal stability and adhesion strength. researchgate.net In some formulations, a combination of chain extenders is used to balance properties; for instance, using 2-[(2-aminoethyl)-amino]ethyl sulfonic acid sodium (AAS) and DETA as compound chain extenders can produce stable WPU dispersions with high solid content. nih.gov A molar ratio of AAS to DETA of 2:3 has been shown to yield excellent properties for applications such as water-based ink binders. rsc.orgresearchgate.net
Table 1: Effect of Different Amine Chain Extenders on WPU Film Properties This table presents a comparative analysis of waterborne polyurethane films synthesized with various amine chain extenders, highlighting the impact of diethylenetriamine (DETA).
Chain Extender Number Average Molecular Weight (Mn) (g/mol) Weight Average Molecular Weight (Mw) (g/mol) T-Peel Strength (N/25mm) Water Absorption (%) None 16,800 35,400 - - AAS 25,600 58,700 1.8 35.4 DETA 38,500 112,500 4.5 18.6 TETA 41,200 135,400 4.1 19.5
Data compiled from studies on WPU properties. nih.govresearchgate.net
Hyperbranched polymers represent a class of dendritic macromolecules known for their unique three-dimensional, highly branched architectures. dur.ac.uknih.gov These structures lead to desirable properties such as low viscosity, high solubility, and a high density of terminal functional groups. primescholars.commdpi.com Diethylenetriamine is a key monomer in the synthesis of hyperbranched poly(amidoamine)s (h-PAMAMs).
A common method for synthesizing h-PAMAMs involves the one-pot polymerization of DETA (an A2-type monomer, considering its two primary amines) with a Bx-type monomer like methyl acrylate (B77674) (MA). nih.govacs.org The reaction proceeds via a Michael addition, followed by condensation polymerization. dur.ac.uknih.gov For example, h-PAMAM can be synthesized by mixing DETA and MA in methanol, followed by a stepwise heating process to drive the polymerization to completion. nih.gov This facile, one-pot approach makes the production of h-PAMAMs economically feasible for industrial applications. primescholars.com The resulting polymers are structurally analogous to PAMAM dendrimers but are polydisperse. nih.gov
Table 2: Characteristics of Hyperbranched Polymers Synthesized Using Diethylenetriamine This table details the properties of hyperbranched poly(amidoamine) (h-PAMAM) synthesized through the polymerization of diethylenetriamine (DETA) with other monomers.
Polymer System Synthetic Method Weight-Average Molecular Weight (Mw) (g/mol) Polydispersity Index (PDI) Degree of Branching (DB) h-PAMAM (DETA + Methyl Acrylate) One-pot polymerization 6,390 1.89 - HPAMAM (A2 + B4 Monomers) Double monomer methodology (DMM) 10,550 17.7 0.98
Data derived from research on h-PAMAM synthesis and characterization. dur.ac.uknih.gov
Functionalization of Polymeric Matrices via this compound
DETA is widely used to functionalize and modify polymeric materials, enhancing their properties for specific applications. Its primary and secondary amine groups provide reactive sites for grafting onto polymer backbones or for interacting with fillers and reinforcements.
For example, DETA has been used for the simultaneous reduction and surface functionalization of graphene oxide (GO). nih.gov The amine groups of DETA react with the oxygen-containing functional groups on the GO surface, creating covalent bonds. This functionalization helps to prevent the agglomeration of graphene nanoplatelets and establishes a strong interfacial bond with the epoxy matrix, leading to improved mechanical properties of the resulting nanocomposite. nih.gov In other systems, DETA has been used in the preparation of magnetic nanocomposites, such as those combining graphene oxide, DETA, and silica-coated MnFe₂O₄ nanoparticles for applications in water treatment. nih.gov Another study demonstrated the use of DETA as a curing agent for an epoxy matrix reinforced with nanocellulose functionalized with 2-ureido-4-pyrimidinone (UPy) groups, where the combination led to a nanocomposite with significantly increased tensile strength. mdpi.com
Table 3: Examples of Diethylenetriamine (DETA) in Polymeric Nanocomposite Systems This table outlines the role of DETA in various nanocomposite materials, specifying the polymer matrix, nanofiller, and the function performed by DETA.
Nanofiller Polymer Matrix Role of DETA Resulting Improvement Graphene Oxide (GO) Epoxy (DGEBA) Surface functionalization of GO; Curing agent Improved dispersion and interfacial adhesion Silica-coated MnFe2O4 Nanoparticles and GO - (Composite Adsorbent) Component of the composite structure Creation of a magnetic adsorbent for dye removal UPy-functionalized Nanocellulose (NCC-UPy) Epoxy Resin Curing agent for the epoxy matrix 87% increase in tensile strength at 0.5 wt.% loading
Information gathered from studies on DETA-based nanocomposites. nih.govnih.govmdpi.com
Crosslinking density is a fundamental parameter in polymer science that dictates many of a material's final properties, including its mechanical strength, thermal stability, and solvent resistance. specialchem.comresearchgate.net Diethylenetriamine, with its three reactive amine sites (two primary, one secondary), is an effective agent for modulating the crosslinking density of thermosetting polymer networks, particularly epoxies and polyurethanes. taylorandfrancis.comrsc.org
Table 4: Impact of Crosslinking on Polymer Network Properties This table demonstrates how modulating crosslinking, often involving amines like DETA, affects key physical properties of polymer networks.
Polymer System Method of Modulating Crosslinking Effect on Property DETA-PEGDE Gels Increasing monomer concentration (30 wt% vs. 20 wt%) Young's Modulus increases from 0.08 MPa to 0.28 MPa Polyurethane-Poly(ethyl methacrylate) IPNs Increasing crosslinker in PU network (PPG1025/TMP ratio from 1:0 to 1:1) Glass Transition Temperature (Tg) increases from -41°C to -22°C Hyaluronic Acid Hydrogel Increasing macromer concentration (1% to 5%) Young's Modulus increases from 3.5 kPa to 53.6 kPa Lignin-Based Epoxy Network Monomer modification to increase functional groups Crosslinking Density increases from 0.39 to 9.77 mol/dm3; Tα increases from 40°C to 139°C
Data compiled from research on polymer network crosslinking. researchgate.netkpi.uamdpi.comnih.gov
Rheological Modification and Mechanical Property Tailoring through DETA-Polymer Architectures
The architecture of a polymer—whether it is linear, branched, or crosslinked—has a profound impact on its rheological (flow) behavior and mechanical properties. researchgate.netresearchgate.net The use of diethylenetriamine in polymer synthesis allows for the creation of diverse architectures, which in turn provides a powerful tool for tailoring these macroscopic properties.
Hyperbranched polymers derived from DETA are a prime example. Due to their compact, globular morphology, these polymers exhibit significantly lower viscosity in solution and in melts compared to linear polymers of equivalent molecular weight. primescholars.commdpi.com This is because the highly branched structure hinders chain entanglements, which are a primary contributor to viscosity in linear polymers. primescholars.com This characteristic makes DETA-based hyperbranched polymers attractive for use as rheology modifiers in applications like coatings and paints, where they can enable high solid content formulations with good flow properties. primescholars.com
From a mechanical standpoint, the ability of DETA to act as a crosslinker is paramount. As shown in studies on waterborne polyurethanes, incorporating DETA as a chain extender creates a three-dimensional polymer network that significantly enhances adhesion, measured by T-peel strength. rsc.orgnih.gov In network polymers formed by the reaction of DETA with polyethylene (B3416737) glycol diglycidyl ether (PEGDE), the resulting gels exhibit a Young's modulus that is dependent on the monomer concentration, demonstrating how crosslinking density directly translates to mechanical stiffness. mdpi.com The architecture of the polymer chains also influences the properties of nanocomposites; for example, the way a branched polymer interacts with nanoparticles differs from a linear chain, affecting the final mechanical response of the material. researchgate.netwhiterose.ac.uk
Table 5: Mechanical Properties of Polymer Systems Utilizing Diethylenetriamine This table showcases the mechanical performance of various polymer systems where DETA is a key component, either as a crosslinker or as part of the polymer backbone.
Polymer System Property Measured Value/Observation Waterborne Polyurethane (WPU) T-Peel Strength 4.5 N/25mm (with DETA extender) vs. 1.8 N/25mm (with AAS extender) DETA-PEGDE Gel (30 wt% monomer) Young's Modulus 0.28 MPa Epoxy-Nanocellulose Composite Tensile Strength Increased by 87% with 0.5 wt.% functionalized nanocellulose (DETA as curative) Fatty Acid/DETA Polymer General Properties Good mechanical strength and adhesion to substrates
Data sourced from studies on DETA-based polymers and composites. rsc.orgmdpi.commdpi.comontosight.ai
Diethylenetetramine in Advanced Materials Science and Engineering
Functionalization of Nanomaterials with Diethylenetetramine
The process of functionalization involves modifying the surface of a nanomaterial to impart new properties or enhance existing ones. This compound is an effective agent for this purpose due to its amine groups, which can form covalent or non-covalent bonds with the surface of various nanomaterials, improving their dispersion, reactivity, and compatibility with other materials. fishersci.ca
Carbon nanotubes (CNTs) are known for their exceptional mechanical and electrical properties, but their tendency to agglomerate can limit their practical application. fishersci.ca Functionalization with molecules like this compound helps to overcome these limitations. The amine groups of DETA can be attached to the surface of CNTs, which improves their dispersibility within polymer matrices and enhances the interfacial adhesion between the nanotubes and the polymer. This leads to composite materials with significantly improved mechanical strength and thermal stability. fishersci.camdpi.com
In a specific application, this compound has been used as an assisting agent in the in situ synthesis of titanium dioxide (TiO₂) nanoparticles on the surface of carbon nanotubes. nih.gov In this process, DETA first adsorbs onto the acid-treated CNTs. The unbinding amine groups then capture titanium ions, which serve as precursors for the TiO₂ nanoparticles. This method results in a well-defined composite structure where the TiO₂ nanoparticles are firmly anchored to the CNTs. The resulting TiO₂/CNT composite exhibits enhanced photocatalytic activity for the degradation of organic pollutants like methylene (B1212753) blue, a performance enhancement attributed to the improved dispersion of TiO₂ and the efficient transfer of photogenerated electrons facilitated by the CNTs. nih.gov
| Property | Observation | Attributed Reason | Reference |
|---|---|---|---|
| Structure | Well-defined composite with TiO₂ nanoparticles anchored on CNTs. | DETA acts as a linking agent, binding to both CNTs and titanium precursors. | nih.gov |
| Photocatalytic Activity | Enhanced degradation of methylene blue compared to TiO₂ alone. | Improved TiO₂ dispersion and efficient charge transfer via CNTs. | nih.gov |
| Material Enhancement | Improved dispersibility and interfacial adhesion in composites. | Amine functionalization reduces agglomeration and improves compatibility. | fishersci.camdpi.com |
The surface properties of inorganic nanoparticles play a crucial role in their application. This compound is employed to modify these surfaces, enhancing stability, catalytic activity, and functionality. nih.govnih.gov
Cadmium Sulfide (B99878) (CdS) Nanoparticles: In the field of renewable energy, DETA has been used to create organic-inorganic hybrid nanoparticles with Cadmium Sulfide (CdS) for enhanced photocatalytic hydrogen production. researchgate.net By incorporating DETA with CdS, a new hybrid material (CdS-DETA) is formed. When these nanoparticles are decorated on copper sulfide (Cu₂S) microparticles, the resulting heterojunction shows a remarkable increase in the rate of hydrogen generation under light. The photocatalytic H₂ generation rate of the Cu₂S/CdS-DETA composite can reach 9.00 mmol·g⁻¹·h⁻¹, which is significantly higher than that of unmodified CdS nanorods. researchgate.net The presence of DETA is believed to effectively inhibit the photocorrosion of CdS, a common issue that limits its long-term stability and performance. researchgate.net
Iron(II,III) Oxide (Fe₃O₄) Nanoparticles: Magnetic nanoparticles, particularly those made of Fe₃O₄, are of great interest for applications in catalysis and separation because they can be easily recovered from a reaction mixture using an external magnet. thermofisher.comnih.gov Functionalizing these nanoparticles with DETA enhances their utility. Diethylenetriamine (B155796) can be immobilized on the surface of Fe₃O₄ nanoparticles, creating a magnetically separable catalyst. The amine groups on the surface can then act as basic catalysts themselves or as anchor points for other catalytic species, such as sulfamic acid. aip.orgmdpi.com This surface modification results in a well-dispersed and highly active catalyst that can be used in various organic reactions, such as the oxidative coupling of thiols and the oxidation of sulfides, with the key advantage of easy and efficient recovery and reuse. aip.org
Role of this compound in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas. Their properties can be tailored for specific applications, such as gas storage, separation, and catalysis, through functionalization.
One of the primary methods for incorporating new functionalities into MOFs is through post-synthetic modification (PSM), where a pre-formed MOF structure is chemically modified. Diethylenetriamine is an excellent candidate for PSM, particularly in MOFs that possess coordinatively unsaturated metal sites. In a well-studied example, the MOF known as MIL-101(Cr) is functionalized by grafting DETA onto its open chromium sites. This process involves introducing DETA to the activated MOF, leading to the formation of a chemical bond between the amine groups of DETA and the metal centers within the MOF's pores, all while retaining the material's crystalline structure.
The introduction of this compound into the pores of a MOF significantly alters its chemical environment and enhances its functional properties.
Adsorption Enhancement: The amine groups of DETA are effective at capturing acidic gases. Following functionalization of MIL-101 with DETA, the resulting material (DETA-MIL-101) exhibits significantly improved adsorption properties for carbon dioxide (CO₂) and water (H₂O) compared to the non-functionalized parent MOF. This enhancement is due to the strong affinity of the amine sites for CO₂ molecules.
Catalytic Site Enhancement: The grafted DETA molecules introduce basic amine sites into the MOF's structure. These sites can act as catalysts for base-catalyzed reactions. For example, DETA-MIL-101 has been shown to be an effective and stable catalyst for the Knoevenagel condensation reaction between benzaldehyde (B42025) and malononitrile. Furthermore, the amine groups can serve as binding sites to immobilize other catalytic species. Palladium(II) ions have been successfully anchored onto DETA-MIL-101, creating a robust heterogeneous catalyst for Heck reactions. This approach combines the high surface area and porous nature of the MOF with the catalytic activity of the anchored metal, demonstrating how DETA functionalization can create advanced, multifunctional catalytic systems.
| Function | Enhancement Observed | Mechanism | Reference |
|---|---|---|---|
| Gas Adsorption | Increased adsorption of CO₂ and H₂O. | Amine groups on DETA have a high affinity for acidic gases like CO₂. | |
| Base Catalysis | Effective catalysis of Knoevenagel condensation. | Grafted amine groups act as basic catalytic sites. | |
| Heterogeneous Catalysis | Serves as a support for Pd(II) ions in Heck reactions. | Amine groups act as binding sites to immobilize noble metal catalysts. |
Development of Responsive Materials and Systems
Responsive materials, also known as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as a change in pH, temperature, or light. The amine groups in this compound make it a valuable component in the design of pH-responsive systems.
A notable example is the creation of pH-responsive wormlike micelles using a combination of sodium dodecyl sulfate (B86663) (SDS) and this compound. In this system, the degree of protonation of the amine groups on the DETA molecule changes with the pH of the solution. At a high pH (alkaline conditions), the amine groups are largely deprotonated, and the solution has a low viscosity. As the pH is lowered (becoming more acidic), the amine groups become protonated, acquiring a positive charge. This leads to strong electrostatic interactions with the negatively charged SDS molecules, causing them to self-assemble into long, entangled wormlike micelles. This transition results in a dramatic change in the material's properties, transforming it from a low-viscosity liquid to a highly viscous, gel-like state. For instance, a solution of 150 mM SDS and 50 mM DETA can see its viscosity increase by approximately 1000-fold when the pH is decreased from 9.98 to 6.80. This sharp, reversible response to a pH stimulus demonstrates the potential of using DETA to create advanced materials for applications in areas like controlled release, sensing, and rheology modification.
pH-Responsive Systems Utilizing this compound Derivatives
The molecular structure of this compound (DETA), which contains two primary and one secondary amine group, makes it and its derivatives highly suitable for the creation of pH-responsive "smart" materials. These materials can undergo significant conformational or phase changes in response to fluctuations in environmental pH. This behavior is primarily due to the protonation and deprotonation of the amine functional groups.
A notable example of this is the development of pH-responsive wormlike micelles (WLMs) formed through the noncovalent electrostatic interaction between the anionic surfactant Sodium Dodecyl Sulfate (SDS) and DETA. researchgate.netaip.org In this system, the degree of protonation of DETA changes with pH, which in turn dictates the morphology and rheological properties of the micellar solution. aip.org
At a high pH (e.g., 9.98), DETA is largely deprotonated, and the system exhibits low viscosity, characteristic of spherical micelles. researchgate.netaip.org As the pH is lowered, the amine groups on the DETA molecule become protonated (transforming into DETA+, DETA2+, and DETA3+). This creates strong electrostatic attractions with the negatively charged SDS molecules. This interaction reduces the repulsion between the headgroups of the SDS molecules, altering the surfactant packing parameter and promoting the growth of micelles from small spheres into long, flexible wormlike structures. aip.org This transition results in a dramatic increase in the solution's viscosity, transforming it from a water-like fluid into a viscoelastic weak gel. researchgate.netaip.org Research has shown that as the pH decreases from 9.98 to 6.80, the viscosity of an SDS/DETA solution can increase by approximately three orders of magnitude. aip.org This transition is reversible; increasing the pH restores the low-viscosity state. researchgate.net
This pH-triggered reversible sol-gel transition makes DETA-based systems promising for applications where on-demand changes in rheological properties are required.
Table 1: pH-Dependent Properties of a Sodium Dodecyl Sulfate (SDS) and this compound (DETA) System. Data sourced from research on their combined solutions, demonstrating the transition from a low-viscosity fluid to a viscoelastic gel as pH decreases. researchgate.netaip.org
Integration into Cement-Based Strain-Detecting Sensors
While this compound (DETA) is not a primary sensing component itself, it is integrated into advanced cement-based strain-detecting sensors through its role as a chemical modifying agent for conductive nanomaterials. The functionality of these sensors, often called "smart concrete," relies on the principle of piezoresistivity, where the material's electrical resistance changes in response to applied mechanical strain. nih.govnih.gov The effectiveness of this sensing capability is highly dependent on the uniform dispersion of conductive fillers, such as graphene oxide (GO), within the cement matrix and the quality of the interfacial bond between the filler and the cement hydrates. bohrium.commdpi.com
DETA is utilized in the functionalization of GO nanosheets to improve these critical properties. nih.gov The process involves covalently attaching DETA molecules to the surface of GO sheets. nih.gov This amine functionalization serves two primary purposes:
Improved Dispersion: The amine groups introduced by DETA enhance the compatibility and interaction of the GO sheets with the aqueous cement environment, preventing agglomeration and leading to a more uniform distribution of the conductive filler throughout the composite. bohrium.com
Enhanced Interfacial Bonding: The functional groups act as reactive sites that can form stronger bonds with the calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel of the cement matrix. bohrium.com This improved cohesion at the filler-matrix interface is crucial for efficient load transfer. When the composite is strained, the stress is more effectively transferred to the conductive network, resulting in a more sensitive and reliable piezoresistive response. bohrium.comresearchgate.net
Therefore, the integration of DETA is a critical step in the synthesis of the functionalized conductive filler. By modifying the surface chemistry of materials like graphene oxide, DETA contributes indirectly but significantly to the electromechanical performance of the final cement-based sensor, enhancing its sensitivity and reliability for applications in structural health monitoring. bohrium.commdpi.com
Table 2: Components and Roles in a DETA-Modified Cement-Based Sensor. This table outlines the function of each constituent, highlighting how this compound is integrated as a functionalizing agent to improve the properties of the conductive filler.
Diethylenetetramine As a Catalyst and Ligand in Catalytic Systems
Heterogeneous Catalysis with Diethylenetetramine-Supported Materials
In heterogeneous catalysis, this compound is often immobilized on solid supports to create stable, recoverable, and reusable catalysts. wikipedia.orgwikipedia.org These materials combine the catalytic activity of the amine groups with the practical advantages of a solid-phase system.
Cellulose (B213188), as an abundant and biodegradable biopolymer, serves as an excellent eco-friendly support for catalysts. iau.irmdpi.com Diethylenetriamine (B155796) can be chemically bonded to the cellulose backbone to create a basic heterogeneous catalyst. One such catalyst, cellulose-bonded N-propyl diethylenetriamine (CBPDETA), is synthesized by first treating cellulose with 3-chloropropyl trimethoxysilane, followed by a reaction with diethylenetriamine. iau.ir This process grafts the catalytically active diethylenetriamine moiety onto the cellulose support via a stable propylsilyl linker. iau.ir The resulting material is a biodegradable, inexpensive, and recyclable solid base catalyst. iau.iroiccpress.com The presence of multiple amine groups from the DETA ligand provides the necessary basic sites for catalysis. acs.org
The cellulose-supported diethylenetriamine catalyst (CBPDETA) has proven to be highly effective in promoting multicomponent reactions (MCRs), which are powerful tools for building complex molecular architectures in a single step. nih.gov A notable application is the one-pot synthesis of spirooxindole derivatives, a class of compounds with significant potential biological activity. oiccpress.comnih.gov
In this reaction, CBPDETA catalyzes the condensation of isatins, malononitrile, and a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione (B196179) or 4-hydroxycoumarin) in water, an environmentally benign solvent. iau.irresearchgate.net The catalyst facilitates the reaction, leading to high yields of various tetrahydrospiro-[chromene-indoline]-carbonitrile and dihydro-spiro[pyrano quinoline-indoline]-carbonitrile derivatives. iau.ir The catalyst demonstrates excellent reusability, maintaining its activity and selectivity over several reaction cycles with only a slight decrease in efficiency. iau.irresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield Range (%) | Solvent |
|---|---|---|---|---|---|
| Isatin | Malononitrile | 1,3-Dicarbonyls / 4-Hydroxycoumarine | Tetrahydrospiro-[chromene-indoline]-carbonitrile / Dihydro-spiro[pyrano quinoline-- indoline]-carbonitrile | 78-98 | Water |
Homogeneous Catalysis Involving this compound as a Ligand
In homogeneous catalysis, diethylenetriamine acts as a tridentate ligand, binding to metal centers to form stable and soluble coordination complexes. wikipedia.orgwikipedia.org The ligand's structure and electron-donating properties are crucial for modulating the reactivity and stability of the metal catalyst. cmu.edunumberanalytics.com
Diethylenetriamine is an effective ligand for immobilizing palladium (Pd) species onto various supports for use in cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction is a fundamental method for forming carbon-carbon bonds. mdpi.com The DETA ligand chelates the palladium, preventing its aggregation and leaching from the support, which are common issues in heterogeneous catalysis. mdpi.comspast.org
For instance, DETA has been used to functionalize single-walled carbon nanotubes (SWCNTs). researchgate.net The resulting SWCNT-DETA hybrid material serves as a robust support for palladium nanoparticles. This nanocatalyst (SWCNT-DETA/Pd²⁺) demonstrates high activity in Suzuki-Miyaura coupling reactions between various aryl halides and arylboronic acids in aqueous media, achieving product yields ranging from 80% to 98%. researchgate.net The catalyst can be recovered and reused for at least seven consecutive cycles without a significant loss of activity. researchgate.net Similarly, DETA has been used to functionalize cellulose to support palladium complexes for Suzuki reactions, with yields for the coupling of 4-bromoanisole (B123540) and phenylboronic acid reaching 91% in the first run. mdpi.com
| Support Material | Catalyst | Reactants | Yield Range (%) | Recyclability | Reference |
|---|---|---|---|---|---|
| Single-Walled Carbon Nanotubes (SWCNTs) | SWCNT-DETA/Pd²⁺ | Aryl Halides + Arylboronic Acids | 80-98 | Reusable for at least 7 cycles | researchgate.net |
| Cellulose | Cellulose-DETA-Pd | 4-bromoanisole + Phenylboronic Acid | 91 (initial run) | Yield drops to 62% after 4 runs | mdpi.com |
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The role of the diethylenetriamine ligand is integral to the efficiency of this cycle. As a tridentate chelating ligand, DETA stabilizes the palladium center throughout its changes in oxidation state (from Pd(0) to Pd(II) and back). mdpi.comcmu.edu
Photocatalytic Applications of this compound-Functionalized Systems
Diethylenetriamine has emerged as a valuable functionalizing agent in the development of advanced photocatalytic materials. acs.orgresearchgate.net Its amine groups can act as anchoring sites or linkers, improve charge separation, and enhance the adsorption of reactants like CO₂. acs.orgcapes.gov.br
For example, DETA has been incorporated into a porous graphite (B72142) carbon nitride (g-C₃N₄)/cadmium sulfide (B99878) (CdS) system to create a 2D/2D S-scheme heterojunction. researchgate.net In this Pg-C₃N₄/CdS-DETA nanocomposite, DETA synergistically boosts the photocatalytic performance for hydrogen evolution under visible light. The system achieves a high hydrogen evolution rate of 9738 μmol h⁻¹ g⁻¹, which is significantly higher than the individual components. researchgate.net The improvement is attributed to the large specific surface area providing more active sites and the efficient interfacial charge separation and transfer facilitated by the 2D/2D heterojunction and the DETA modifier. researchgate.net
In another application, DETA was used to create an amine-modified S-scheme porous g-C₃N₄/CdSe composite (A-PCN/CdSe–DETA) for the photocatalytic reduction of CO₂. acs.org The amine functional groups act as organic linkers, ensuring uniform dispersion of CdSe-DETA on the g-C₃N₄ nanosheets and forming a close-contact interface. This structure promotes charge separation and results in an extraordinary CO production rate of 25.87 μmol/(h·g) under visible light without a sacrificial agent. acs.org
Semiconductor Photocatalysts Modified with this compound
This compound (DETA) has emerged as a versatile molecule in the modification of semiconductor photocatalysts, serving multiple roles to enhance their efficiency in various applications. Its unique chemical structure, featuring three amine groups, allows it to function as a potent ligand, a structure-directing agent, and a surface functionalizing molecule. These roles are crucial in the synthesis and performance of advanced photocatalytic materials.
One of the primary applications of DETA is as a structure-directing agent during the synthesis of nanomaterials. For instance, in the hydrothermal synthesis of titanium dioxide (TiO2), DETA has been shown to be more efficient than other amines like methylamine (B109427) and ethylenediamine (B42938) in promoting the formation of TiO2 nanotubes. rsc.orgrsc.org The presence of DETA facilitates the creation of these high-surface-area structures, which is beneficial for photocatalysis. Similarly, DETA has been employed as a template and coordination agent in the facile, one-pot reflux synthesis of one-dimensional CdS nanorods. researchgate.net The resulting nanorods exhibit enhanced photocatalytic activities in the degradation of methylene (B1212753) blue and in photo-induced water splitting, which is attributed to their anisotropic characteristics and good dispersion. researchgate.net
DETA also plays a critical role as a linker or bridging molecule in the formation of composite photocatalysts and heterojunctions. It can act as a connecting bridge to facilitate the uniform adsorption of metal precursors onto a substrate, such as Ti4+ on the surface of carbon nanotubes (CNTs). rsc.orgrsc.org This leads to the in-situ crystallization of uniformly dispersed TiO2 nanoparticles on the CNTs, creating a composite with strong interaction and high electron-transfer efficiency between the two components. rsc.orgrsc.org In the context of S-scheme heterojunctions, such as porous g-C3N4/CdS-DETA, the amine functional groups of DETA act as an organic linker, anchoring CdS-DETA onto the porous graphitic carbon nitride (g-C3N4) nanosheets and forming a close-contact interface. acs.org This intimate contact is vital for efficient charge transfer between the different semiconductor components.
Furthermore, DETA is utilized for the surface functionalization of photocatalysts. By incorporating DETA into inorganic materials like Cadmium Sulfide (CdS), an organic-inorganic hybrid material (CdS-DETA) can be formed. acs.org This functionalization has been shown to effectively inhibit the photocorrosion of CdS, a common issue that limits its long-term stability and performance. acs.org The modification of a polyacrylonitrile (B21495) (PAN) nanofiber membrane with DETA before anchoring TiO2 nanoparticles resulted in a material with higher photocatalytic activity for the degradation of methyl orange compared to unmodified counterparts. mdpi.com The improved performance was attributed to a synergy between enhanced adsorption, a lower band gap, and high surface roughness. mdpi.com
The following table summarizes the research findings on various semiconductor photocatalysts modified with this compound.
| Photocatalyst System | Role of this compound (DETA) | Key Findings | Application |
| TiO2 Nanotubes | Structure-directing agent | Promoted the formation of nanotubular structures with high surface area. | Pollutant Degradation |
| TiO2/CNT Composites | Bridging molecule/Linker | Facilitated uniform in-situ growth of TiO2 on CNTs, enhancing electron transfer. | Methylene Blue Degradation |
| CdS Nanorods | Template and coordination agent | Enabled the synthesis of 1D nanorods with good dispersion and high photocatalytic activity. | Methylene Blue Degradation, Hydrogen Production |
| Cu2S/CdS-DETA | Surface functionalization, Linker | Inhibited photocorrosion of CdS and improved charge separation in the p-n heterojunction. | Hydrogen Production |
| g-C3N4/CdS-DETA | Linker in S-scheme heterojunction | Created a close-contact 2D/2D interface for faster charge separation and transfer. | Hydrogen Production |
| A-PCN/CdSe-DETA | Linker in S-scheme heterojunction | Enabled uniform dispersion and formation of a close-contact interface. | CO2 Reduction |
| PAN/TiO2 Membrane | Surface functionalization | Increased surface roughness and adsorption, leading to higher degradation efficiency. | Methyl Orange Degradation |
Mechanism of Photocatalytic Hydrogen Production and Pollutant Degradation
The modification of semiconductor photocatalysts with this compound (DETA) significantly enhances their performance in both hydrogen production and pollutant degradation through several key mechanisms. These mechanisms are primarily centered around improved charge carrier separation, enhanced light absorption, and increased stability of the photocatalyst.
In DETA-modified systems, especially in heterojunctions like Cu2S/CdS-DETA and g-C3N4/CdS-DETA, DETA facilitates the formation of a tight interfacial contact between the different semiconductor components. acs.orgresearchgate.net This close contact, often at the nanoscale, creates a built-in electric field at the interface. This electric field promotes the directional migration of photogenerated electrons and holes, effectively separating them and reducing the likelihood of recombination. acs.orgacs.org For example, in the Cu2S/CdS-DETA p-n heterojunction, electrons are enriched in the conduction band of CdS for hydrogen production, while holes are consumed at the valence band of Cu2S. acs.org Similarly, in S-scheme heterojunctions like g-C3N4/CdS-DETA, the charge transfer pathway preserves the strong redox ability of the individual components by promoting the separation of useful charge carriers. researchgate.netmdpi.com
DETA also contributes to enhanced photocatalytic activity by improving the structural and electronic properties of the catalyst. As a structure-directing agent, it can lead to the formation of high-surface-area nanostructures like nanotubes and nanorods, which provide more active sites for photocatalytic reactions. rsc.orgresearchgate.net Furthermore, the amine groups in DETA can act as surface modifiers. In the case of TiO2/CNT composites, DETA assists in creating a strong interaction between TiO2 and the CNTs, which provides a rapid pathway for electron transfer, further enhancing charge separation. rsc.orgrsc.org
For photocatalytic hydrogen production, the enhanced separation of charge carriers means that more electrons are available at the conduction band of the photocatalyst to reduce protons (H+) from water to produce hydrogen gas (H2). Several studies have reported significantly improved hydrogen evolution rates for DETA-modified photocatalysts.
In the degradation of organic pollutants, the mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-). The photogenerated holes in the valence band can directly oxidize pollutants or react with water molecules to form •OH radicals. The electrons in the conduction band can reduce adsorbed oxygen molecules to form •O2- radicals. These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances like CO2 and H2O. By enhancing charge separation, DETA modification ensures a greater availability of both electrons and holes at the catalyst surface, leading to a higher rate of ROS generation and, consequently, more efficient pollutant degradation. For instance, a DETA-functionalized polyacrylonitrile membrane anchoring TiO2 showed a 92% degradation of methyl orange, significantly higher than the unmodified counterparts. mdpi.com
The table below presents a comparative overview of the performance of various this compound-modified photocatalysts in hydrogen production and pollutant degradation.
| Photocatalyst | Application | Performance Metric | Result |
| g-C3N4/CdS-DETA | Hydrogen Production | Hydrogen Evolution Rate | 9738 μmol h⁻¹ g⁻¹ |
| Cu2S/CdS-DETA | Hydrogen Production | Hydrogen Evolution Rate | 9.00 mmol g⁻¹ h⁻¹ |
| F-TiO2/CdS-DETA | Hydrogen Production | Hydrogen Evolution Rate | 8342.86 μmol h⁻¹ g⁻¹ |
| Mn0.2Cd0.8S-DETA/Porous g-C3N4 | Hydrogen Production | Hydrogen Evolution Rate | 11.42 mmol h⁻¹ g⁻¹ |
| A-PCN/CdSe-DETA | CO2 Reduction | CO Production Rate | 25.87 μmol h⁻¹ g⁻¹ |
| DETA-modified TiO2 Nanotube | Pollutant Degradation | Congo Red Degradation | 76.71% |
| DETA-functionalized PAN/TiO2 | Pollutant Degradation | Methyl Orange Degradation | 92% |
Computational and Theoretical Elucidations of Diethylenetetramine Behavior
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of Diethylenetetramine. nih.govscispace.comrsc.org These methods model the electronic density of a system to determine its energy, structure, and various chemical properties. scispace.com
One significant area of research is the reactivity of DETA with carbon dioxide (CO2). DFT calculations have been employed to compare the reactivity of the primary and secondary amine groups in DETA during CO2 capture. researchgate.net By computing reaction energies, optimal molecular structures, and analyzing frontier molecular orbitals (HOMO and LUMO), researchers have determined that the primary amine group in DETA is more reactive toward CO2. researchgate.net This enhanced reactivity is supported by calculations of thermodynamic parameters such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.net
Table 1: Calculated Reactivity Parameters for CO2 Capture by this compound (DETA) Amines
| Reacting Amine Group | Parameter | Calculated Value | Indication |
|---|---|---|---|
| Primary Amine | ΔG (Gibbs Free Energy) | More Negative | More Spontaneous Reaction |
| ΔH (Enthalpy) | More Negative | More Exothermic Reaction | |
| Secondary Amine | ΔG (Gibbs Free Energy) | Less Negative | Less Spontaneous Reaction |
| ΔH (Enthalpy) | Less Negative | Less Exothermic Reaction |
This table is based on findings indicating the primary amine in DETA is more reactive in CO2 capture as determined by DFT calculations. researchgate.net
Furthermore, DFT has been used to investigate the formation of complexes between DETA and other molecules. For instance, computational studies on the interaction between DETA and 2,4,6-trinitrotoluene (B92697) (TNT) revealed the formation of two distinct types of complexes. bibliotekanauki.pl The first is a noncovalent complex involving primarily electrostatic interactions, while the second is a more classical Meisenheimer σ-adduct, which involves the formation of a weak covalent bond between the amine nitrogen and a ring carbon of TNT. bibliotekanauki.pl
In studies of DETA derivatives, such as N-hydroxyethyl-diethylenetriamine-N,N',N'',N''-tetraacetic acid (HEDTTA), DFT calculations have been crucial. osti.govnih.govosti.gov These calculations helped to elucidate the coordination environment in f-element complexes, demonstrating how the substitution of an acetate (B1210297) arm with a hydroxyethyl (B10761427) group weakens the metal-nitrogen bond. osti.govnih.gov
Theoretical calculations are a reliable tool for predicting and interpreting spectroscopic data. researchgate.net For this compound and its derivatives, DFT and other quantum chemical methods can forecast spectroscopic signatures, which can then be compared with experimental results to confirm molecular structures and interactions.
In the study of HEDTTA, a DETA derivative, DFT calculations supported experimental spectroscopic data from luminescence and UV-Vis techniques. osti.govnih.govosti.gov These combined computational and experimental approaches confirmed that the Europium (Eu³⁺) complex with HEDTTA has two water molecules in its inner coordination sphere, indicating that HEDTTA acts as a heptadentate ligand. osti.govnih.gov
The principles of computational spectroscopy can be illustrated by studies on amine-CO2 interactions. mdpi.com Theoretical predictions show that the complexation of an amine with CO2 leads to distinct changes in the vibrational spectrum. For example, the doubly degenerate bending mode of free CO2 is predicted to split into two distinct bands upon forming a complex, a phenomenon that aligns with experimental observations in similar systems. mdpi.com This predictive power is essential for identifying the formation and structure of such weakly bound complexes. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.com These simulations model the movements of atoms and molecules over time, offering insights into dynamic processes, coordination environments, and intermolecular interactions that are not accessible through static calculations. acs.org
MD simulations are particularly valuable for studying the coordination of metal ions by ligands like this compound. Such simulations have been applied to investigate Copper(II)-DETA complexes, providing detailed information on the dynamic nature of the coordination sphere. escholarship.org
For derivatives like HEDTTA, DFT-based MD simulations have been used to simulate the coordination environment of trivalent f-element complexes. osti.gov The general methodology for such simulations involves careful parameterization of the metal ion and its interactions with the ligand atoms. acs.org These simulations can reveal key dynamic properties, such as the residence time of water molecules in the different hydration layers around the metal complex and the flexibility of the ligand itself. acs.org This information is critical for understanding the stability and reactivity of the complex in solution. acs.org
MD simulations are instrumental in exploring the landscape of intermolecular interactions and the process of complex formation. mpg.de They can dynamically model the noncovalent interactions, such as hydrogen bonding and dipole-dipole forces, that govern how DETA associates with other molecules in a liquid environment. ijcce.ac.ir
The formation of complexes, such as the ones identified between DETA and TNT via DFT, can be studied dynamically using MD. bibliotekanauki.pl Simulations can track the approach of the molecules, the orientation leading to interaction, and the stability of the resulting complex over time. This provides a more complete picture of the interaction pathways, complementing the static view from quantum chemical calculations. mpg.de
Theoretical Modeling of Non-Linear Optical Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Theoretical modeling, primarily using DFT, has emerged as a key method for predicting and understanding the NLO properties of organic molecules. mdpi.comdiva-portal.orgnih.gov
Research has been conducted on the NLO properties of systems incorporating Diethylenetriamine (B155796). rsc.org Specifically, studies on novel quinoline-based sensitizers coupled with a diethylenetriamine moiety have utilized DFT to investigate their NLO characteristics. rsc.org The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its hyperpolarizabilities (β and γ). mdpi.comresearchgate.net
Computational models can predict these properties by analyzing the molecule's electronic structure. Key factors influencing the NLO response include the presence of electron-donating and electron-accepting groups, the extent of π-conjugation, and the energy gap between the HOMO and LUMO. nih.gov A smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT), a primary mechanism for NLO response in many organic chromophores. nih.gov Theoretical studies allow for the systematic design of molecules with enhanced NLO properties by modifying their structure and evaluating the resulting impact on their electronic characteristics. mdpi.com
Table 2: Conceptual DFT-Based Prediction of NLO Properties for a Hypothetical DETA-Chromophore System
| Molecular Modification | Effect on Electronic Structure | Predicted Impact on NLO Properties |
|---|---|---|
| Attaching an electron-donating group (e.g., -NH2) to the chromophore | Raises HOMO energy level, potentially reducing HOMO-LUMO gap | Increases hyperpolarizability (β) |
| Attaching an electron-withdrawing group (e.g., -NO2) to the chromophore | Lowers LUMO energy level, potentially reducing HOMO-LUMO gap | Increases hyperpolarizability (β) |
| Increasing the length of the π-conjugated system | Decreases the HOMO-LUMO gap | Significantly increases hyperpolarizability (β and γ) |
| Coupling with DETA | Acts as an electron-rich donor moiety | Can enhance intramolecular charge transfer, boosting NLO response |
This table illustrates the general principles derived from theoretical NLO studies, showing how molecular design influences NLO response. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation and study of molecular dynamics of diethylenetetramine and its related compounds.
¹H and ¹³C NMR for Compound Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of this compound. hmdb.cahmdb.ca In a typical ¹H NMR spectrum of DETA in a solvent like chloroform-d (B32938) (CDCl₃), distinct signals corresponding to the different proton environments within the molecule can be observed. hmdb.ca Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For instance, predicted ¹³C NMR spectra in deuterium (B1214612) oxide (D₂O) show distinct peaks for the carbon atoms in the DETA structure. hmdb.ca The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, allowing for the unambiguous identification of the compound and the assessment of its purity.
In studies of DETA derivatives, such as triurea derivatives, ¹H NMR spectroscopy has been instrumental in confirming their intramolecularly hydrogen-bonded conformations in solution. acs.org For gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide, both ¹H and ¹³C NMR were used to characterize the ligands and their complexes in D₂O. rsc.org For example, the ¹H NMR spectrum of one such ligand showed complex multiplets for the proton signals, while the ¹³C NMR spectrum displayed a series of peaks corresponding to the various carbon environments within the large macrocyclic structure. rsc.org
| Compound | Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| Diethylenetriamine | ¹H | CDCl₃ | Data available but specific shifts not detailed in the provided context. | hmdb.ca |
| Diethylenetriamine | ¹³C | D₂O (predicted) | Data available but specific shifts not detailed in the provided context. | hmdb.ca |
| Macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide ligand | ¹H | D₂O+Na₂CO₃ | 4.43-3.56 (m, 14H), 3.25-2.59 (m, 8H), 1.43 (t, 4H), 1.25-1.20 (m, 8H) | rsc.org |
| Macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide ligand | ¹³C | D₂O+Na₂CO₃ | 170.0, 169.6, 168.9, 164.9, 158.1, 69.7, 60.1, 59.7, 39.4, 36.9, 34.5, 31.4, 28.1, 27.5, 25.9, 25.2 | rsc.org |
| Mo trien and Ni dien Schiff base complexes | ¹H | Not specified | CH₂ protons: ~2-4 ppm, Aromatic protons: 6.0-7.5 ppm, Imine proton: 7.4 ppm, -NH protons: 8.0-8.5 ppm, Hydrogen-bonded -OH: 13.0-13.5 ppm | asianpubs.org |
Time-Domain NMR in Polymer Science for Molecular Dynamics
While specific applications of Time-Domain NMR (TD-NMR) for diethylenetriamine itself were not detailed in the provided search results, its utility in polymer science is well-established. TD-NMR is a powerful technique for investigating molecular dynamics in polymers. For polymers synthesized using DETA as a cross-linking agent or monomer, TD-NMR could be employed to study polymer chain dynamics, cross-link density, and the mobility of different polymer segments. This information is crucial for understanding the macroscopic properties of the resulting materials, such as their mechanical strength and thermal stability.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they interact with their environment. mt.comthermofisher.comlabmanager.com These techniques are complementary, as some molecular vibrations are more active in IR absorption while others are more active in Raman scattering. mt.comthermofisher.com
For diethylenetriamine, FT-IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of the primary and secondary amine groups, as well as the C-H and C-N bonds. chemicalbook.com In a study of triurea derivatives of diethylenetriamine, infrared spectroscopy was a key method, along with NMR and X-ray crystallography, to confirm the presence of intramolecular hydrogen bonds. acs.org
FT-IR and Raman spectroscopy have also been used to characterize diethylenetriamine-functionalized reduced graphene oxide. researchgate.net The spectra confirmed the successful attachment of DETA to the graphene sheets. researchgate.net In the study of metal complexes, such as those with a Schiff base ligand derived from 4,6-diacetylresorcinol (B1214101) and diethylenetriamine, IR spectra helped to identify the coordination sites of the ligand to the metal ions, which included the nitrogen atoms of the azomethine and amine groups. nih.gov
| Compound/Complex | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|---|
| Mo trien Schiff base complex | Mo=O stretch | 930 | FT-IR | asianpubs.org |
| Metal complexes of H₂L ligand | Azomethine and amine N atoms, phenolic O atoms | Not specified | FT-IR | nih.gov |
Mass Spectrometry Techniques (ESI-MS, GC-MS, FT-ICR MS) for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for identifying unknown substances. Various ionization and analysis methods are employed depending on the nature of the sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing non-volatile and thermally labile compounds, such as metal complexes and large organic molecules. For instance, ESI-MS was used to confirm the mass of gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide. rsc.org It has also been used in the characterization of mixed ligand complexes of Co(II) and Cu(II) containing a diethylenetriamine moiety. taylorandfrancis.com High-resolution ESI-MS can provide exact mass measurements, which aids in the determination of the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While direct analysis of DETA by GC-MS is possible, derivatization is often employed to improve its chromatographic behavior. The NIST Mass Spectrometry Data Center contains GC-MS data for derivatives of diethylenetriamine, such as 1,1,4,7,7-pentaethyl-diethylenetriamine. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it an invaluable tool for the unambiguous identification of compounds and the analysis of complex mixtures. While specific applications of FT-ICR MS for DETA were not found in the search results, its capabilities would be highly beneficial for detailed structural elucidation and the analysis of reaction products involving DETA.
The mzCloud database contains high-quality, manually curated mass spectral data for diethylenetriamine, including tandem mass spectra (MS/MS) obtained using ESI and a high-resolution Orbitrap mass analyzer. mzcloud.org This data is crucial for the confident identification of DETA in various matrices.
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Diethylenetriamine | ESI-MS/MS (Orbitrap) | High-quality tandem mass spectral data available in mzCloud database. | mzcloud.org |
| Macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide ligand | ESI-MS | Calculated m/z for [M-H]⁻: 548.2568; Found: 548.2567 | rsc.org |
| 1,1,4,7,7-pentaethyl-diethylenetriamine | GC-MS | Mass spectrum available in NIST database. | nih.gov |
| Binuclear Schiff base ligand (H₂L) and its metal complexes | Mass Spectrometry | Used for characterization. | nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique has been extensively used to elucidate the precise molecular geometry and intermolecular interactions of diethylenetriamine and its metal complexes in the solid state.
For example, the crystal structure of [Pt(diethylenetriamine)Br]Br was determined by single-crystal XRD, revealing a square planar coordination around the platinum atom. cdnsciencepub.comresearchgate.net The analysis showed that the crystal is composed of alternating layers of [Pt(dien)Br]⁺ cations and Br⁻ anions. cdnsciencepub.com Similarly, the crystal structure of Pt(diethylenetriamine)(guanosine)₂ was elucidated, showing that the guanosine (B1672433) ligand is bonded to the platinum atom through the N(7) atom. cdnsciencepub.com
In another study, the crystal structure of the trans(NᵢN)-[Co(l-pen)(dien)]Cl·H₂O complex, where l-pen is l-penicillaminato and dien is diethylenetriamine, was determined by X-ray diffraction. oup.com The use of XRD was also crucial in the study of triurea derivatives of diethylenetriamine, providing solid-state conformational information that complemented the solution-state data from NMR and IR spectroscopy. acs.org
XRD is also a valuable tool for characterizing materials synthesized using diethylenetriamine. For instance, in the synthesis of cotton-like CoS clusters, XRD patterns confirmed the formation of the desired crystalline phase when diethylenetriamine was used as a ligand and structure-directing agent. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Pt(diethylenetriamine)Br]Br | Orthorhombic | Pca2₁ | Square planar coordination around Pt; layers of [Pt(dien)Br]⁺ and Br⁻. | cdnsciencepub.comresearchgate.net |
| Pt(diethylenetriamine)(guanosine)₂ | Orthorhombic | P2₁2₁2₁ | Guanosine bonded to Pt via N(7); purine (B94841) ring at 62.7° to coordination plane. | cdnsciencepub.com |
| trans(NᵢN)-[Co(l-pen)(dien)]Cl·H₂O | Not specified | Not specified | Crystal structure determined. | oup.com |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Analysis
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed for the detection and characterization of paramagnetic species, which are molecules or ions containing one or more unpaired electrons. researchgate.net This makes it an ideal tool for studying transition metal complexes of diethylenetriamine, many of which are paramagnetic.
ESR spectroscopy was used to investigate copper(II) and nickel(II) complexes of diethylenetriamine intercalated in hectorite (B576562) clay. researchgate.net The ESR spectrum of the intercalated Cu²⁺-DETA complexes provided information about the symmetry of the coordination environment around the copper ion. researchgate.net
In another study, the ESR spectra of paramagnetic complexes of molybdenum, nickel, titanium, and vanadium with Schiff bases derived from diethylenetriamine were recorded to understand their electronic structures. asianpubs.org The ESR spectra of µ-formato-mono-(diethylenetriamine)copper(II) formate (B1220265) were also measured and correlated with single-crystal electronic spectra and crystallographic data to suggest a dₓ²-y² ground state for the copper(II) ion in a square-pyramidal geometry. rsc.org Furthermore, ESR was a key technique in the characterization of binuclear metal complexes of a Schiff base ligand synthesized from 4,6-diacetylresorcinol and diethylenetriamine. nih.gov
| Complex | Key ESR Parameters | Interpretation | Reference |
|---|---|---|---|
| Cu²⁺-DETA in hectorite | Axially symmetric spectrum with g∥ = 2.23 and g⊥ = 2.07 | Indicates a planar Cu²⁺ complex. | researchgate.net |
| Titanium trien complex | g values of 3.8 (g⊥), 2.03 (g∥), and 2.6 (average) | Suggests an extremely anisotropic arrangement of titanium. | asianpubs.org |
| µ-formato-mono-(diethylenetriamine)copper(II) formate | Correlation of single-crystal g-values with crystallographic data | Suggests a dₓ²-y² ground-state for the Cu(II) ion. | rsc.org |
Diethylenetetramine in Environmental Chemical Remediation and Transformation Studies
Chemical Absorption Mechanisms in Carbon Dioxide Capture Processes
Diethylenetetramine (DETA) has been identified as a promising solvent for post-combustion CO2 capture due to its high absorption capacity, fast absorption rate, and lower energy requirement for regeneration compared to conventional solvents like monoethanolamine (MEA). researchgate.net The chemical absorption of CO2 into aqueous DETA solutions involves complex reaction mechanisms.
Two primary models are used to describe the reaction kinetics: the zwitterion model and the termolecular mechanism model. researchgate.net The reaction mechanism for DETA is generally understood as a two-step process. researchgate.net First, CO2 reacts with a primary or secondary amine group in the DETA molecule to form a zwitterion intermediate. In the second step, a base, which can be another DETA molecule, water, or a hydroxyl ion, abstracts a proton from the zwitterion to form a stable carbamate (B1207046). researchgate.net
Remediation of Pollutants via this compound-Modified Adsorbents
The modification of various materials with this compound enhances their capacity to remediate environmental pollutants. The amine groups introduced by DETA serve as active sites for binding and removing contaminants from water.
Demulsification Mechanisms for Oily Wastewater Treatment
Diethylenetriamine-modified adsorbents have proven effective in treating oily wastewater by breaking down oil-in-water (O/W) emulsions. researchgate.netnih.gov A notable example is the use of diethylenetriamine-modified rice straw powder (AM-RSP), which demonstrates high efficiency in oil removal. researchgate.netnih.gov
The demulsification mechanism is driven by the adsorbent's interfacial properties. researchgate.netnih.gov The amine groups grafted onto the material's surface allow it to migrate to the oil-water interface. researchgate.net There, it interacts with the naturally occurring surfactants (like asphaltenes and resins) that stabilize the emulsion, disrupting the interfacial film. researchgate.net This process, involving electrostatic attraction and π-π interactions, weakens the film, promoting the coalescence of small oil droplets into larger ones, which then separate from the water phase. researchgate.net Research using AM-RSP showed it could achieve an oil removal rate of 96.5% and a light transmittance of the separated water of 93.5% within 40 minutes at a dosage of 150 mg/L. researchgate.netnih.gov
Adsorption Behavior of Specific Contaminants (e.g., Cr(VI), Tetracycline)
The functionalization of adsorbents with diethylenetriamine (B155796) creates highly effective materials for capturing specific and harmful contaminants like heavy metals and antibiotics from aqueous solutions.
Chromium (VI) Adsorption: Adsorbents modified with polyamines such as diethylenetriamine show a high capacity for removing hexavalent chromium (Cr(VI)). mdpi.com The abundant nitrogen-containing functional groups grafted onto the adsorbent surface act as binding sites for Cr(VI) anions (like HCrO₄⁻ or Cr₂O₇²⁻), primarily through electrostatic attraction and chelation. mdpi.com The adsorption of Cr(VI) is highly dependent on pH, with optimal removal typically occurring in acidic conditions (around pH 2.0). hnu.edu.cn At low pH, the amine groups on the adsorbent are protonated (-NH₃⁺), creating a positive surface charge that strongly attracts the negatively charged chromium species. hnu.edu.cn Kinetic studies show that the adsorption process is often rapid and fits well with the pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. hnu.edu.cn
Table 1: Adsorption Isotherm and Kinetic Parameters for Cr(VI) Removal This table presents a summary of findings from a study on ethylenediamine-modified magnetic chitosan (B1678972) resin, a similar polyamine-based adsorbent, which illustrates the typical performance for Cr(VI) adsorption.
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 2.0 | hnu.edu.cn |
| Adsorption Isotherm Model | Langmuir | hnu.edu.cn |
| Max. Adsorption Capacity (q_max) at 293 K | 51.813 mg/g | hnu.edu.cn |
| Kinetic Model | Pseudo-second-order | hnu.edu.cn |
| Thermodynamics | Spontaneous and exothermic | hnu.edu.cn |
Tetracycline (B611298) Adsorption: New composite materials incorporating diethylenetriamine have been developed for the removal of antibiotics like tetracycline from water. rsc.org One such adsorbent, a composite of silica-coated MnFe₂O₄ nanoparticles, diethylenetriamine, and Mg-Al Layered Double Hydroxide (B78521), has shown significant success. rsc.org The adsorption mechanism involves multiple interactions, including electrostatic forces, hydrogen bonding, and surface complexation between the tetracycline molecule and the functional groups on the adsorbent. The process is influenced by factors such as pH, adsorbent dosage, and initial contaminant concentration. rsc.org Optimal conditions for tetracycline removal using this composite were found to be at a pH of 7. rsc.org The adsorption data fits the Langmuir isotherm model well, indicating monolayer adsorption onto a homogeneous surface. rsc.org
Table 2: Research Findings on Tetracycline Adsorption by a DETA-Modified Composite This table summarizes key findings for the adsorption of tetracycline using a novel composite adsorbent functionalized with diethylenetriamine.
| Parameter | Finding | Reference |
|---|---|---|
| Adsorbent | Mg–Al LDH/DETA/CPTMS/SCNPs | rsc.org |
| Optimal pH | 7 | rsc.org |
| Isotherm Model | Langmuir | rsc.org |
| Max. Adsorption Capacity (q_m) | 40.16 mg/g | rsc.org |
| Kinetic Model | Pseudo-second-order | rsc.org |
| Thermodynamics | Spontaneous and endothermic | rsc.org |
Environmental Transformation Pathways of this compound-Based Chelating Agents (e.g., DTPA)
Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelating agent derived from diethylenetriamine. Its persistence and interaction with metals in the environment are of significant interest.
Chemical Degradation Mechanisms in Aquatic Environments
DTPA is known to be resistant to biodegradation, making it a persistent compound in many aquatic environments. nih.govnih.gov While it is considered more biodegradable than EDTA, its degradation in conventional wastewater treatment plants is often negligible. nih.gov The primary mechanism for the breakdown of DTPA in natural waters is photochemical degradation, or photolysis. nih.govresearchgate.net This process is significantly enhanced when DTPA is complexed with ferric iron (Fe(III)-DTPA). nih.gov
Under sunlight, particularly in humic waters, the Fe(III)-DTPA complex is highly photolabile, with a reported half-life of less than an hour in summer conditions. nih.govresearchgate.net Photodegradation, however, does not lead to the complete mineralization of the compound. nih.govresearchgate.net Instead, it results in a series of smaller, partially degraded products. nih.gov Identified photodegradation products of Fe(III)-DTPA include:
Diethylenetriaminetetraacetic acid
Diethylenetriaminetriacetic acid
Ethylenediaminetriacetic acid
Ethylenediaminediacetic acid
Iminodiacetate
Glycine nih.govresearchgate.net
Complexation with Metal Ions and its Impact on Environmental Mobility
DTPA is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions, particularly multivalent cations like lead (Pb), copper (Cu), cadmium (Cd), and zinc (Zn). developpement-durable.gouv.frresearchgate.netarabjchem.org This strong complexing ability has a profound impact on the environmental fate and mobility of heavy metals. nih.govresearchgate.net
By forming these stable complexes, DTPA can prevent the precipitation of heavy metals from solution or, more significantly, remobilize metals that are already bound to sediments and soils. nih.govresearchgate.netscielo.br This solubilization effect increases the concentration of metals in the water column, enhancing their transport and potential to contaminate water supplies. researchgate.netscielo.br The stability of the metal-DTPA complex is a key factor, with higher stability constants indicating a stronger bond. nih.gov For instance, the ability of DTPA to extract metals from sediment has been quantified, showing significant extraction efficiencies for lead (25.65%), copper (19.78%), cadmium (14.80%), and zinc (11.25%). arabjchem.org This enhanced mobility can alter the natural cycling of both essential and toxic metals in aquatic ecosystems. nih.gov
Future Research Directions and Emerging Applications
Integration of Artificial Intelligence and Machine Learning in Diethylenetetramine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound (DETA) is no exception. These computational tools offer the potential to accelerate discovery, optimize processes, and deepen the fundamental understanding of DETA's behavior and applications.
Machine learning models are increasingly being developed to predict the outcomes of chemical reactions and the properties of molecules. In the context of DETA, ML algorithms could be trained on large datasets of reaction conditions and outcomes to predict the optimal parameters for synthesizing specific DETA derivatives. This can significantly reduce the time and resources spent on empirical trial-and-error experimentation. numberanalytics.com For instance, computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can be used to model the reactivity and behavior of DETA and its derivatives, with ML models then learning from these computationally generated data to make rapid predictions. numberanalytics.comacademicjournals.orgresearchgate.net
One area where AI and ML are already making an impact is in the prediction of amine emissions from industrial processes, a critical aspect of environmental monitoring and safety for compounds like DETA. epfl.ch Scientists have successfully used ML to forecast amine emissions from carbon-capture plants, demonstrating the power of these techniques in managing the environmental footprint of amine-based technologies. epfl.ch Furthermore, ML is being employed to classify amines based on data from sensor arrays, which could lead to more efficient and rapid analytical methods for detecting and quantifying DETA in various environments. researchgate.net
The application of computational modeling to understand reaction mechanisms is another promising frontier. mit.edu For instance, DFT studies have been used to investigate the chloride anation reaction of aqua(diethylenetriamine)platinum(II), providing insights into the reaction pathways and transition states. academicjournals.org Such computational studies, when combined with machine learning, can lead to a more profound understanding of the chemical transformations involving DETA.
While the direct application of AI and ML to this compound research is still an emerging field, the successes in the broader field of amine chemistry and drug discovery highlight the immense potential. Future research will likely focus on developing bespoke ML models trained on DETA-specific data to unlock new possibilities in its synthesis, application, and environmental management.
Exploration of Novel this compound Derivatives with Enhanced Functionality
The inherent reactivity of the primary and secondary amine groups in this compound (DETA) makes it an exceptionally versatile building block for the synthesis of new molecules with tailored properties. univarsolutions.comalphachem.biznouryon.com Researchers are actively exploring the creation of novel DETA derivatives to achieve enhanced functionality for a wide range of applications, from carbon capture to medicinal chemistry.
One significant area of research is the development of DETA-functionalized materials for CO2 capture. osti.gov By grafting or impregnating DETA onto porous supports like porous organic polymers (POPs) or silica (B1680970) gel, materials with significantly enhanced CO2 adsorption capacities can be created. osti.govresearchgate.net For example, post-synthetically functionalizing PPN-6, a porous polymeric network, with DETA resulted in a 15-fold increase in CO2 uptake. osti.govrsc.org The covalent bonding of DETA to the polymer structure also improves the stability of the sorbent over multiple adsorption-desorption cycles. osti.govrsc.org
| Support Material | Derivative | CO2 Uptake (mmol/g) | Conditions | Reference(s) |
| PPN-6 | PPN-6-CH2-DETA | 3.08 | 298 K, 0.15 bar | osti.gov, rsc.org |
| PPN-125 | PPN-125-DETA | Good adsorption capacity | - | osti.gov, rsc.org |
| Silica Gel | DETA-impregnated silica | High | Up to 130 °C | researchgate.net |
In the field of coordination chemistry, novel derivatives of DETA are being synthesized to act as ligands for metal complexes with specific properties. For instance, derivatives of DETA with phosphonic acid or carboxylic acid pendant arms have been synthesized to create chelating agents for lanthanide ions, with potential applications in magnetic resonance imaging (MRI). core.ac.ukrsc.org Other research has focused on synthesizing DETA derivatives that can form complexes with metals like rhenium and technetium for the development of radiopharmaceuticals. eku.edu Zinc complexes of sulfonamide-derivatized DETA ligands are also being investigated for their potential therapeutic applications. digitellinc.com
Furthermore, DETA derivatives are being explored for a variety of other specialized applications. These include:
Liquid crystals: Derivatives of DETA with mesomorphic properties have been synthesized by incorporating long-chain substituents. rsc.org
Flame retardants: Novel derivatives containing phosphaphenanthrene and phenyl propargyl ether groups are being developed to enhance the flame retardancy and mechanical properties of epoxy resins. researchgate.net
Anticancer agents: Polyamine conjugates, including derivatives of DETA, are being designed and synthesized as potential antimetastatic agents and fluorescent probes for cancer therapy. researcher.life
Forward osmosis: this compound derivatives are being developed for use as draw solutes in forward osmosis processes for water treatment. google.com
Catalysis: A novel nanocomposite of graphene oxide substituted with Diethylenetriamine (B155796) and silica has been shown to be an efficient and sustainable catalyst for the synthesis of pyrimido[2,1-b]benzothiazoles. ijcce.ac.ir
The synthesis of these novel derivatives often involves multi-step reactions, taking advantage of the different reactivity of the amine groups in the DETA backbone. For example, the central nitrogen atom can be selectively functionalized to create symmetrical tridentate ligands. eku.edudigitellinc.com The development of new synthetic methodologies, such as the cycloaddition of disulfonates with protected diamines, is also expanding the range of accessible macrocyclic polyamine derivatives. royalsocietypublishing.org
Sustainable and Green Chemistry Approaches in this compound Synthesis and Application
In line with the global push towards more environmentally friendly chemical processes, significant research efforts are being directed at applying the principles of green chemistry to the synthesis and application of this compound (DETA) and its derivatives. royalsocietypublishing.orgoiccpress.com This includes the use of renewable feedstocks, the development of more efficient and less hazardous synthetic routes, and the design of products that have a lower environmental impact. marketresearchfuture.comkit.edu
One of the key tenets of green chemistry is the use of renewable resources. royalsocietypublishing.org There is growing interest in producing polyamines, including compounds structurally related to DETA, from bio-based sources. marketresearchfuture.com For example, researchers are exploring the synthesis of bio-based polyamidoamine-epichlorohydrin (PAE) resins using itaconic acid, a renewable dicarboxylic acid, as a replacement for petroleum-derived adipic acid. cnrs.fr This approach not only reduces the reliance on fossil fuels but can also lead to products with improved properties for applications such as soy-based adhesives. cnrs.fr Similarly, high oleic sunflower oil is being investigated as a renewable starting material for the synthesis of bio-based polyamines for use in non-isocyanate polyurethanes (NIPUs). rsc.org
The development of greener synthetic methods is another critical area of research. This involves minimizing waste, avoiding the use of toxic reagents and solvents, and improving energy efficiency. royalsocietypublishing.orgoiccpress.com For DETA and its derivatives, this could involve:
Catalytic processes: Utilizing catalysts to improve reaction efficiency and selectivity, thereby reducing by-product formation. royalsocietypublishing.org
Alternative reaction media: Employing greener solvents like water or ionic liquids, or even solvent-free conditions, to reduce the environmental impact of the synthesis. royalsocietypublishing.orgmdpi.com
Novel activation methods: Using techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. royalsocietypublishing.orgoiccpress.com
In terms of applications, DETA and its derivatives are being utilized in ways that contribute to sustainability. For instance, their use in CO2 capture technologies directly addresses the issue of greenhouse gas emissions. osti.govrsc.orgacs.org The development of DETA-based corrosion inhibitors helps to extend the lifespan of metal infrastructure, reducing the need for replacement and the associated environmental costs. univarsolutions.comalphachem.biz Furthermore, the use of DETA in the formulation of more durable and long-lasting materials, such as epoxy resins and polyamides, can also be seen as a contribution to sustainability by reducing waste. marketresearchfuture.combasf.com
The principles of green chemistry provide a framework for the future development of this compound synthesis and application. By focusing on renewable feedstocks, efficient and clean synthetic routes, and sustainable applications, the chemical industry can continue to benefit from the versatility of this important compound while minimizing its environmental footprint.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of Diethylenetetramine (DETA) in laboratory settings?
To optimize DETA synthesis, researchers should prioritize:
- Temperature control : Reaction efficiency is highly sensitive to temperature fluctuations, particularly in amine-catalyzed systems. Maintaining a range of 80–120°C minimizes side reactions like oligomerization .
- Catalyst selection : Metal catalysts (e.g., nickel or cobalt) improve yield but require rigorous purification to avoid residual contamination, which can skew downstream analytical results .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, but their hygroscopic nature necessitates inert atmosphere conditions to prevent hydrolysis .
- Reproducibility checks : Document batch-to-batch variability using NMR and HPLC to validate purity thresholds (>98%) .
Q. How can researchers characterize this compound’s coordination chemistry for material science applications?
Key methodological steps include:
- Spectroscopic analysis : Use FT-IR to identify N–H stretching vibrations (3100–3300 cm⁻¹) and UV-Vis to monitor ligand-to-metal charge transfer in DETA-metal complexes .
- Thermogravimetric analysis (TGA) : Quantify thermal stability of coordination polymers by measuring decomposition onset temperatures (typically 200–300°C for DETA-based complexes) .
- X-ray crystallography : Resolve crystal structures to confirm binding modes (e.g., tetradentate vs. bridging) and correlate with catalytic or adsorption properties .
Q. What standardized protocols exist for assessing DETA’s acute toxicity in aquatic organisms?
Follow OECD Test Guideline 203:
- Exposure design : Use Daphnia magna or zebrafish embryos in static systems with DETA concentrations ranging 10–100 mg/L. Monitor mortality/immobilization at 24h and 48h intervals .
- Control variables : Maintain pH 7–8 and dissolved oxygen >6 mg/L to isolate toxicity effects from environmental stressors .
- Data validation : Compare LC₅₀ values with existing literature (e.g., EPA reports) and perform statistical analysis (ANOVA) to confirm significance .
Advanced Research Questions
Q. How can contradictory data on DETA’s neurotoxic mechanisms be resolved across in vitro and in vivo studies?
To address discrepancies:
- Model system alignment : Ensure in vitro neuronal cultures (e.g., SH-SY5Y cells) replicate in vivo exposure durations and metabolite profiles. Cross-validate with LC-MS/MS to detect DETA-derived neurotoxic intermediates (e.g., quinone imines) .
- Dose-response reconciliation : Apply Hill slope models to compare EC₅₀ values across studies, accounting for blood-brain barrier permeability in vivo .
- Systematic reviews : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., solvent carriers like DMSO) .
Q. What advanced computational methods predict DETA’s reactivity in novel catalytic systems?
- DFT calculations : Optimize molecular geometries using B3LYP/6-31G* basis sets to calculate frontier orbital energies (HOMO/LUMO) and predict nucleophilic attack sites .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DETA interfaces) to assess stability of transition states in catalytic cycles .
- Validation : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots) to refine force field parameters .
Q. How can researchers design experiments to quantify DETA’s role in crosslinking epoxy resins under varying humidity conditions?
- Controlled aging tests : Expose resin-DETA composites to 30–90% relative humidity (RH) and measure crosslink density via swelling tests (ASTM D2765) .
- In situ FT-IR : Track amine-epoxide reaction kinetics by monitoring epoxy ring opening (910 cm⁻¹ peak attenuation) under controlled RH .
- Failure analysis : Use SEM-EDS to correlate humidity-induced voids/cracks with mechanical property losses (tensile strength, modulus) .
Methodological Best Practices
Q. What strategies ensure reliable quantification of trace DETA in environmental samples?
- Sample preparation : Derivatize DETA with dansyl chloride to enhance HPLC-fluorescence detection sensitivity (LOD: 0.1 ppb) .
- Matrix effect mitigation : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering organic acids .
- Cross-validation : Confirm results with LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting m/z 103 → 58 transitions .
Q. How should researchers address ethical considerations in DETA-related toxicology studies involving animal models?
- 3R compliance : Follow Replacement, Reduction, and Refinement principles. Use in silico models (e.g., OECD QSAR Toolbox) for preliminary hazard assessments .
- IACUC protocols : Justify sample sizes via power analysis and implement humane endpoints (e.g., euthanasia at 20% weight loss) .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in DETA toxicity studies?
Q. How can researchers validate novel DETA applications (e.g., CO₂ capture) against industrial benchmarks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
